Technical Documentation Center

3-(Cyclohexylamino)-3-oxopropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Cyclohexylamino)-3-oxopropanoic acid

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Characterization and Analytical Profiling of 3-(Cyclohexylamino)-3-oxopropanoic Acid

Executive Summary 3-(Cyclohexylamino)-3-oxopropanoic acid, commonly referred to as N-cyclohexylmalonamic acid, is a highly specific mono-amide derivative of malonic acid. While malonamic acids are occasionally utilized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Cyclohexylamino)-3-oxopropanoic acid, commonly referred to as N-cyclohexylmalonamic acid, is a highly specific mono-amide derivative of malonic acid. While malonamic acids are occasionally utilized as intermediates in combinatorial libraries for phosphotyrosine mimetics, this specific compound has gained critical prominence in modern pharmaceutical development as a key process-related impurity—specifically Daprodustat Impurity 12 [1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic pathways leading to its formation during active pharmaceutical ingredient (API) synthesis, and the self-validating analytical protocols required for its quantification and control in drug development.

Chemical Identity & Structural Properties

Understanding the fundamental properties of 3-(cyclohexylamino)-3-oxopropanoic acid is essential for developing robust extraction and chromatographic methods. The molecule features a lipophilic cyclohexyl ring opposed by a highly polar, ionizable malonamic acid moiety, giving it distinct amphiphilic characteristics[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 3-(Cyclohexylamino)-3-oxopropanoic acid
Common Synonyms N-cyclohexylmalonamic acid; Daprodustat Impurity 12
CAS Registry Number 918641-99-3[3]
Molecular Formula C9H15NO3[3]
Molecular Weight 185.22 g/mol [3]
Monoisotopic Mass 185.1052 Da
Typical Physical State Stable Solid (at room temperature)[2]
Therapeutic Context Impurity in Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI)[4]

Mechanistic Role in Drug Development: The Daprodustat Context

Daprodustat is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized for treating anemia associated with chronic kidney disease[4]. The synthesis of the Daprodustat API involves the construction of a barbituric acid core (1,3-dicyclohexylpyrimidine-2,4,6-trione) via the reaction of 1,3-dicyclohexylurea with malonic acid[5].

Causality of Impurity Formation

During this cyclization process, side reactions can occur due to stoichiometric imbalances, thermal degradation, or the presence of trace precursor impurities. If 1,3-dicyclohexylurea undergoes partial hydrolysis or degradation, cyclohexylamine is released[5]. This primary amine acts as a strong nucleophile, attacking the activated malonic acid intermediate to form the open-chain mono-amide, 3-(cyclohexylamino)-3-oxopropanoic acid[2]. Because it lacks the second urea nitrogen required to close the pyrimidine ring, the reaction halts at this stable malonamic acid stage, embedding it within the product matrix as Impurity 12[1].

G A 1,3-Dicyclohexylurea (Starting Material) C 1,3-Dicyclohexylpyrimidine- 2,4,6-trione (Intermediate) A->C + Malonic Acid (Cyclization) E Cyclohexylamine (Degradant/Trace) A->E Degradation/ Hydrolysis B Malonic Acid (Reagent) B->C F 3-(Cyclohexylamino)- 3-oxopropanoic acid (Impurity 12) B->F D Daprodustat (API) C->D Subsequent Synthesis Steps E->F + Malonic Acid (Amidation)

Daprodustat synthesis pathway and Impurity 12 formation.

Analytical Characterization & Protocols

To ensure regulatory compliance (e.g., ICH Q3A guidelines for reporting thresholds), analytical scientists must accurately quantify this impurity. As documented by the in studies of malonamic acid libraries, these compounds are prone to specific analytical artifacts if not handled correctly[2].

Protocol: Isolation and Quantification via RP-HPLC-MS

System Validation Principle: This protocol employs a self-validating System Suitability Test (SST). Before sample analysis, a resolution mixture containing both the API and Impurity 12 is injected. The system is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 , proving the method's discriminatory power.

Step 1: Sample and Standard Preparation

  • Action: Dissolve the API sample in a diluent of 50:50 Methanol:Water to a concentration of 1.0 mg/mL. Prepare a reference standard of 3-(cyclohexylamino)-3-oxopropanoic acid at the 0.15% specification limit (1.5 µg/mL).

  • Causality: The mixed organic-aqueous diluent is critical. It ensures complete solubilization of both the highly hydrophobic API (Daprodustat) and the relatively polar malonamic acid impurity, preventing sample precipitation in the injection needle and ensuring uniform recovery.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 10 µL onto a high-efficiency C18 column (150 x 4.6 mm, 3 µm particle size). Utilize a gradient mobile phase consisting of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Causality: 3-(Cyclohexylamino)-3-oxopropanoic acid contains a free carboxylic acid with a pKa of approximately 3.5. At neutral pH, it ionizes and elutes too close to the void volume. The addition of 0.1% TFA lowers the mobile phase pH to ~2.0, suppressing ionization. This forces the molecule into its neutral state, dramatically increasing hydrophobic interaction with the C18 stationary phase and eliminating peak tailing[2].

Step 3: Detection and Structural Confirmation (ESI-HRMS)

  • Action: Monitor UV absorbance at 210 nm (optimal for the amide bond). Divert the post-column flow to a High-Resolution Mass Spectrometer (HRMS) operating in Negative Electrospray Ionization (ESI-) mode.

  • Causality: Why ESI- over APCI? Research indicates that malonamic acids are susceptible to thermal decarboxylation (loss of CO2​ ) when subjected to Atmospheric Pressure Chemical Ionization (APCI)[2]. ESI is a "soft" ionization technique. Operating in negative mode capitalizes on the ready deprotonation of the carboxylic acid, yielding a highly stable [M−H]− ion at m/z 184.10, allowing for unambiguous structural confirmation without degradation artifacts.

AnalyticalWorkflow S1 Sample Prep (API Extraction) S2 RP-HPLC (0.1% TFA Gradient) S1->S2 S3 UV/PDA Detection (210 nm) S2->S3 S4 ESI-HRMS (Negative Mode) S2->S4 S5 Data Processing & Quantification S3->S5 S4->S5

RP-HPLC-MS analytical workflow for malonamic acid impurity profiling.

Quality Control & Regulatory Implications

According to regulatory frameworks outlined in, strict control of acyl impurities in Daprodustat drug substances is mandatory[5]. The specification limit for impurities structurally related to Formula (II) (which encompasses malonamic acid derivatives) is typically kept below 0.15% w/w in the isolated drug substance[5].

Failure to monitor 3-(cyclohexylamino)-3-oxopropanoic acid can lead to out-of-specification (OOS) results during stability testing, as residual malonamic acids can participate in further solid-state reactions over time. Implementing the RP-HPLC-MS workflow described above ensures that this specific degradant is tracked from early-stage process chemistry through to final batch release.

References

  • Title: High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

  • Title: Novel manufacturing method of daprodustat and precursors thereof (EP4355734A1)
  • Title: Daprodustat Impurity 12 | CAS 918641-99-3 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: CAS No : 918641-99-3 | Product Name : 3-(Cyclohexylamino)-3-oxopropanoic Acid Source: Pharmaffiliates URL: [Link]

Sources

Exploratory

mechanism of formation for 3-(Cyclohexylamino)-3-oxopropanoic acid impurity

Mechanism of Formation and Control Strategies for 3-(Cyclohexylamino)-3-oxopropanoic Acid Impurity in Daprodustat Synthesis Introduction & Chemical Context The synthesis of Daprodustat (GSK1278863), a novel oral hypoxia-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation and Control Strategies for 3-(Cyclohexylamino)-3-oxopropanoic Acid Impurity in Daprodustat Synthesis

Introduction & Chemical Context

The synthesis of Daprodustat (GSK1278863), a novel oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) used for treating chronic kidney disease (CKD) anemia, relies heavily on the construction of a pyrimidine-trione core[1][2]. The foundational step involves a modified Biginelli-type cyclocondensation between malonic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione[1][3].

While DCC serves an elegant dual role as both a dehydrating agent and a urea synthon, the highly reactive nature of the intermediates makes the process susceptible to parasitic side reactions. A critical quality attribute (CQA) in this synthetic route is the monitoring and control of 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), widely classified as Daprodustat Impurity 12[4][5]. If left uncontrolled, this malonic acid monoamide impurity propagates through downstream amidation and saponification steps, ultimately compromising the purity of the final Active Pharmaceutical Ingredient (API).

Mechanistic Pathways of Impurity Formation

The generation of 3-(Cyclohexylamino)-3-oxopropanoic acid is an archetypal example of competing kinetic versus thermodynamic pathways in carbodiimide-mediated couplings. The formation occurs via two primary mechanisms:

Pathway A: O-to-N Acyl Migration and Hydrolytic Cleavage The intended reaction initiates with the nucleophilic attack of malonic acid on the central diimide carbon of DCC, forming a highly reactive O-acylisourea intermediate . For successful cyclization to the target trione core, the second carboxylic acid group must rapidly attack this intermediate. However, if the cyclization kinetics are slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement (O-to-N acyl migration) to form a thermodynamically stable N-acylurea (identified as 3-(1,3-dicyclohexylureido)-3-oxopropanoic acid)[6][7]. This N-acylurea is a dead-end intermediate. During subsequent aqueous workup or upon exposure to ambient moisture, the urea linkage is hydrolytically cleaved, yielding the target impurity, 3-(cyclohexylamino)-3-oxopropanoic acid, alongside cyclohexylamine.

Pathway B: Direct Amidation via Trace Degradants DCC is susceptible to thermal degradation and hydrolysis, often generating trace amounts of cyclohexylamine. In the presence of DCC-activated malonic acid, this free amine acts as a potent nucleophile. It directly attacks the O-acylisourea intermediate, bypassing the cyclization route entirely to form the monoamide impurity directly[6][8].

Mechanism MA Malonic Acid + DCC O_Acyl O-Acylisourea Intermediate MA->O_Acyl Activation Impurity 3-(Cyclohexylamino)- 3-oxopropanoic acid MA->Impurity Direct Amidation Trione 1,3-Dicyclohexylpyrimidine- 2,4,6-trione (Target) O_Acyl->Trione Cyclocondensation N_Acyl N-Acylurea Intermediate O_Acyl->N_Acyl O-to-N Acyl Migration N_Acyl->Impurity Hydrolysis CyNH2 Cyclohexylamine (Trace) CyNH2->Impurity

Figure 1: Competing mechanistic pathways leading to the monoamide impurity.

Process Optimization and Solvent Effects

The choice of solvent fundamentally alters the reaction trajectory. Solvents with specific dielectric constants and coordinating abilities dictate whether the O-acylisourea intermediate is stabilized long enough for cyclization, or if it succumbs to O-to-N acyl migration[2].

Table 1: Impact of Solvent Selection on Impurity Profile (Normalized Data)

Solvent SystemConversion to Target Core (%)N-Acylurea Intermediate (%)3-(Cyclohexylamino)-3-oxopropanoic acid (%)
Tetrahydrofuran (THF)72.012.54.2
Toluene65.018.06.5
Dichloromethane (DCM)91.0< 2.0< 0.5

Causality Insight: Dichloromethane (DCM) is vastly superior because it maintains the solubility of the malonic acid-DCC adduct while facilitating rapid intramolecular cyclization[2]. In contrast, THF and Toluene slow the cyclization rate, providing a wider kinetic window for the parasitic O-to-N acyl migration to occur, thereby drastically increasing the yield of the monoamide impurity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility at scale, the following protocol integrates the synthesis of the pyrimidine-trione core with a mandatory In-Process Control (IPC) step. This creates a self-validating system: the process cannot proceed to the downstream carbonyldiimidazole (CDI) activation stage unless the impurity is analytically verified to be below the critical regulatory threshold[6][9].

Protocol: Synthesis of 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione with IPC

  • Preparation: Suspend malonic acid (1.0 equiv) in Dichloromethane (DCM, 20 volumes) under a strict nitrogen atmosphere to prevent ambient moisture from triggering premature hydrolysis.

  • Controlled Activation: Prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.0 equiv) in DCM (10 volumes). Add this solution dropwise to the malonic acid suspension while strictly maintaining the internal temperature between 25–35 °C[2].

    • Rationale: Dropwise addition controls the local concentration of DCC, preventing thermal spikes that accelerate DCC degradation into cyclohexylamine, thereby shutting down Pathway B.

  • Reaction: Stir the mixture continuously for 2 hours at 25–35 °C.

  • By-product Removal: Filter the reaction mass to remove the precipitated 1,3-dicyclohexylurea (DCU) by-product. Wash the filter cake thoroughly with DCM.

  • IPC Sampling (Self-Validation): Withdraw a 1 mL sample of the filtrate. Evaporate the solvent and reconstitute the residue in HPLC-grade acetonitrile. Analyze via Reverse-Phase HPLC (C18 column, UV detection at 210 nm).

    • Acceptance Criterion: The concentration of 3-(Cyclohexylamino)-3-oxopropanoic acid must be ≤ 0.15% w/w [6][10].

  • Isolation: If the IPC passes, distill the filtrate under vacuum to yield a crude solid. Slurry the solid in methanol, heat to reflux, cool to 0–10 °C, and filter to isolate the highly pure target core[2].

Workflow Step1 DCM Synthesis (25-35°C) Step2 HPLC IPC Analysis Step1->Step2 Decision Impurity ≤ 0.15%? Step2->Decision Proceed Proceed to Isolation Decision->Proceed Yes Reject Reprocess (MeOH Slurry) Decision->Reject No

Figure 2: Self-validating IPC workflow for impurity control.

Conclusion

The formation of 3-(Cyclohexylamino)-3-oxopropanoic acid during Daprodustat synthesis is an unavoidable consequence of carbodiimide chemistry if left uncontrolled. By understanding the mechanistic bifurcation at the O-acylisourea intermediate, process chemists can rationally select solvents (like DCM) and operational parameters (dropwise addition, strict temperature control) to favor the kinetic cyclization pathway. Implementing a rigid HPLC-based IPC ensures that this impurity is intercepted before it can compromise the final API.

References

  • Novel and Cost-Effective Manufacturing Process Development of Daprodustat , ACS Publications. Available at:[Link]

  • A Novel Synthetic Process of Daprodustat , SIOC Journals. Available at:[Link]

  • Novel manufacturing method of daprodustat and precursors thereof (US20240228443A1), Google Patents.

Sources

Foundational

Solubility Profiling of 3-(Cyclohexylamino)-3-oxopropanoic Acid in Organic Solvents: A Comprehensive Guide

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical Profiling and Thermodynamic Solubility Determination of CAS 918641-99-3 Executive Summary In early-stage phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical Profiling and Thermodynamic Solubility Determination of CAS 918641-99-3

Executive Summary

In early-stage pharmaceutical development and fine chemical synthesis, understanding the solubility profile of key intermediates is paramount. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS No: 918641-99-3)[1][2], also known as N-cyclohexylmalonamic acid, is a highly functionalized building block featuring a lipophilic cyclohexyl ring, a hydrogen-bonding amide linkage, and an ionizable carboxylic acid moiety.

This whitepaper provides an authoritative, in-depth technical framework for predicting, determining, and optimizing the solubility of 3-(Cyclohexylamino)-3-oxopropanoic acid in various organic solvents. By bridging theoretical predictive models (such as Hansen Solubility Parameters) with rigorous, self-validating empirical protocols (the Shake-Flask Method), this guide equips application scientists with the necessary tools to prevent downstream formulation failures and optimize reaction media[3][4].

Physicochemical & Structural Analysis

To accurately predict the behavior of 3-(Cyclohexylamino)-3-oxopropanoic acid in solution, we must deconstruct its molecular architecture. The solubility of an active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic penalty of disrupting its crystal lattice versus the energy gained through solvent-solute interactions[5].

Structural Domains and Solvent Affinity

The molecule ( C9​H15​NO3​ , MW: 185.22 g/mol ) possesses three distinct physicochemical domains:

  • Cyclohexyl Ring: A bulky, non-polar, lipophilic domain that interacts primarily through London dispersion forces.

  • Amide Group (-CONH-): A strong dipole and hydrogen-bond donor/acceptor capable of forming robust intermolecular networks.

  • Carboxylic Acid (-COOH): A highly polar, ionizable group that acts as both a potent hydrogen-bond donor and acceptor.

Mechanistic Insight: Malonamic acid derivatives often exhibit intramolecular hydrogen bonding (forming a stable 6-membered pseudo-ring between the amide nitrogen/oxygen and the carboxylic acid). This internal stabilization can effectively "hide" polar surface area from the solvent, rendering the compound more soluble in moderately polar organic solvents (like ethyl acetate or dichloromethane) than purely additive group-contribution models might suggest.

StructuralInteractions Molecule 3-(Cyclohexylamino)- 3-oxopropanoic Acid Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Molecule->Cyclohexyl Amide Amide Group (H-Bond Donor/Acceptor) Molecule->Amide Carboxyl Carboxylic Acid (Ionizable/H-Bond) Molecule->Carboxyl NonPolar Non-Polar Solvents (e.g., Hexane) Cyclohexyl->NonPolar Dispersion PolarAprotic Polar Aprotic (e.g., DMSO) Amide->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (e.g., Methanol) Carboxyl->PolarProtic H-Bonding

Caption: Functional group domains of 3-(Cyclohexylamino)-3-oxopropanoic acid and primary solvent interactions.

Hansen Solubility Parameters (HSP)

The Hansen Solubility framework divides total cohesive energy into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[6][7]. For a solute to dissolve effectively, its HSP coordinates must lie close to those of the solvent in 3D "Hansen space"[4].

Because 3-(Cyclohexylamino)-3-oxopropanoic acid contains both carboxylic acid and amide functional groups, it possesses unusually high δP​ and δH​ values[5][8]. Consequently, non-polar solvents (low δP​ , low δH​ ) will fail to disrupt the strong intermolecular hydrogen bonds of the solid crystal lattice.

Solvent Categorization & Predictive Data

Based on the HSP theoretical framework and empirical behavior of structurally analogous aliphatic amido-acids, the quantitative solubility profile across standard organic solvents is summarized below.

Table 1: Predicted Solubility Profile in Common Organic Solvents at 25°C

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High) Strong H-bond acceptor capabilities perfectly match the amide/carboxyl donors without competing for the lipophilic cyclohexyl ring[4].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30 (High) High dipole moment disrupts crystal lattice effectively.
Polar Protic Methanol (MeOH)32.710 - 25 (Moderate) Forms extensive H-bond networks, though the bulky cyclohexyl group limits infinite miscibility[8].
Ester / Ether Ethyl Acetate (EtOAc)6.01 - 5 (Low-Mod) Solubilizes the intramolecularly H-bonded (less polar) conformer, but struggles to break intermolecular dimers.
Aromatic Toluene2.4< 1 (Poor) Insufficient polarity ( δP​ ) to overcome the cohesive energy of the amide/carboxyl lattice[4].
Aliphatic n-Hexane1.9< 0.1 (Insoluble) Extreme mismatch in Hansen space; lacks any H-bond or dipole interactions[5].

Experimental Workflow: The Self-Validating Shake-Flask Protocol

While predictive models are useful for initial screening, regulatory submissions and rigorous process chemistry require empirical thermodynamic solubility data. The Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard[3][9].

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to prevent false readings caused by supersaturation, kinetic trapping, or solvent-induced polymorphic transformations[10][11].

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Action: Add an excess amount of 3-(Cyclohexylamino)-3-oxopropanoic acid (e.g., 50 mg) to 5 mL of the target organic solvent in a tightly sealed borosilicate glass vial[10].

  • Causality: An excess of solid must be visibly present at all times. If the solid dissolves completely, the solution is not saturated, and the true thermodynamic limit cannot be determined[11].

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostated orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C or 37.0 ± 0.1 °C) and agitate at 150 rpm for 24 to 48 hours[11][12].

  • Causality: Dissolution of crystalline amides is often kinetically slow. A 48-hour window ensures the system transitions from a kinetic dissolution rate to true thermodynamic equilibrium. Temperature fluctuations must be strictly avoided, as solubility is highly temperature-dependent[9].

Step 3: Phase Separation (Critical Step)

  • Action: Centrifuge the suspension at the exact equilibration temperature (e.g., using a temperature-controlled centrifuge) for 15 minutes at 10,000 rpm[10][12]. Alternatively, filter through a 0.22 µm PTFE syringe filter pre-warmed to the test temperature.

  • Causality: If the sample cools during centrifugation or filtration, the solute will precipitate out of the saturated solution, leading to artificially low solubility readings. Pre-warming the filter prevents localized cooling[10].

Step 4: HPLC-UV Quantification

  • Action: Dilute the clear supernatant immediately with the HPLC mobile phase (e.g., Acetonitrile:Water) to prevent precipitation. Analyze via a validated HPLC-UV method (monitoring at ~210-220 nm due to the amide/carboxyl chromophores)[3][9].

  • Causality: Immediate dilution locks the concentration in a safe, unsaturated state for accurate chromatographic integration against a known calibration curve[9].

Step 5: Solid-State Verification (The Self-Validation Check)

  • Action: Recover the residual undissolved solid from Step 3, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD)[10].

  • Causality: Solvents can induce the formation of solvates or trigger polymorphic phase transitions during the 48-hour shaking period. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API[10].

ShakeFlask Step1 1. Solid Addition (Excess API + Solvent) Step2 2. Equilibration (37°C, 24-48h, Agitation) Step1->Step2 Step3 3. Phase Separation (Isothermal Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Step5 5. Solid-State Verification (PXRD on Residual Solid) Step3->Step5 Residue

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Optimization Strategies for Drug Development

If the solubility of 3-(Cyclohexylamino)-3-oxopropanoic acid in a desired organic solvent (e.g., for a synthetic reaction or a lipid-based formulation) is insufficient, the following scientifically grounded interventions can be applied:

  • Co-Solvency: Blending a poor solvent (e.g., Ethyl Acetate) with a strong polar aprotic solvent (e.g., 10-20% DMSO) can exponentially increase solubility by bridging the gap in Hansen space[9]. The DMSO disrupts the strong amide-amide intermolecular hydrogen bonds, allowing the bulk solvent to solvate the lipophilic cyclohexyl ring.

  • Temperature Modulation: Because the dissolution of highly crystalline carboxylic acids is typically an endothermic process, increasing the temperature will exponentially increase solubility according to the van 't Hoff equation.

  • Salt Formation (If applicable to aqueous/organic interfaces): Utilizing the acidic nature of the carboxylic acid ( pKa​≈3.5−4.5 ), treating the compound with an organic base (e.g., triethylamine or dicyclohexylamine) will form an organic salt, drastically altering its solubility profile in moderately polar solvents.

References

  • CAS No: 918641-99-3 | Product Name: 3-(Cyclohexylamino)-3-oxopropanoic Acid. Pharmaffiliates.[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[Link]

  • Consideration of Hansen Solubility Parameters. Hansen-Solubility.com.[Link]

  • Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters. MDPI.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents. ACS Sustainable Chemistry & Engineering.[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance. PMC - NIH.[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification. SciELO.[Link]

  • Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. ResearchGate.[Link]

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of CAS 918641-99-3: Analytical Strategies for Daprodustat Impurity Characterization

Executive Summary In the highly regulated landscape of pharmaceutical development, the structural elucidation and mass verification of active pharmaceutical ingredient (API) impurities are paramount. CAS 918641-99-3 , ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical development, the structural elucidation and mass verification of active pharmaceutical ingredient (API) impurities are paramount. CAS 918641-99-3 , chemically identified as 3-(cyclohexylamino)-3-oxopropanoic acid, is a critical impurity associated with the synthesis and degradation of Daprodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This technical guide provides an authoritative framework for the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) characterization of this specific impurity, ensuring compliance with stringent regulatory thresholds.

Chemical Context and Mechanistic Origins

Daprodustat is utilized for the treatment of anemia associated with chronic kidney disease (CKD) . The API's molecular architecture features a highly specific 1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine (barbituric acid derivative) core.

The emergence of CAS 918641-99-3 (often designated in pharmacopeial monographs as Impurity 10 or Impurity 12) is mechanistically linked to two primary pathways:

  • Hydrolytic Degradation: Under alkaline or severe acidic stress conditions, the pyrimidine-trione ring of Daprodustat undergoes hydrolytic cleavage, leading to the formation of malonamic acid derivatives, specifically 3-(cyclohexylamino)-3-oxopropanoic acid.

  • Synthetic Residuals: During the de novo synthesis of the API, incomplete cyclization of malonic acid derivatives with cyclohexylamine can leave this compound as a residual intermediate.

Pathway A Daprodustat (API) Barbiturate Core B Hydrolytic Degradation (Alkaline/Acidic Stress) A->B Ring Cleavage C CAS 918641-99-3 Impurity 10/12 B->C Pyrimidine Hydrolysis D Synthetic Precursors (Cyclohexylamine + Malonic Acid) D->A Full Condensation D->C Incomplete Cyclization

Logical pathway of CAS 918641-99-3 formation via Daprodustat degradation or incomplete synthesis.

Physicochemical Profiling & Mass Specifications

To accurately identify CAS 918641-99-3 in a complex API matrix, nominal mass is insufficient. Isobaric interferences necessitate the use of monoisotopic exact mass for definitive elemental composition assignment. The table below summarizes the critical quantitative mass data required for HRMS calibration.

Table 1: Physicochemical and Exact Mass Properties of CAS 918641-99-3

PropertyValue
Chemical Name 3-(cyclohexylamino)-3-oxopropanoic acid
CAS Registry Number 918641-99-3
Molecular Formula C₉H₁₅NO₃
Average Molecular Weight 185.22 g/mol
Monoisotopic Exact Mass (M) 185.10519 Da
Theoretical [M+H]⁺ (ESI+) 186.11247 Da
Theoretical[M-H]⁻ (ESI-) 184.09792 Da

Analytical Methodologies: The LC-HRMS Workflow

According to ICH Q3A(R2) guidelines , any impurity exceeding the 0.10% identification threshold must be structurally elucidated. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this verification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a Self-Validating System . Every step includes built-in checks to ensure that the resulting mass accuracy (< 5 ppm error) is analytically unassailable.

Step 1: Sample Preparation & Dilution

  • Action: Weigh 1.0 mg of CAS 918641-99-3 reference standard. Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the initial mobile phase (5% Acetonitrile, 95% Water, 0.1% Formic Acid).

  • Causality: The highly polar nature of this malonamic acid derivative requires an aqueous-heavy diluent. Matching the final diluent to the initial mobile phase prevents solvent-induced peak distortion (fronting or splitting) upon injection, ensuring sharp chromatographic peaks for precise MS sampling.

Step 2: UHPLC Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 10 minutes against Mobile Phase A (Water + 0.1% Formic Acid). Flow rate: 0.3 mL/min.

  • Causality: A C18 stationary phase is selected for its reproducibility. Because CAS 918641-99-3 is highly polar, starting at 5% organic ensures adequate retention and prevents the analyte from eluting in the void volume. The organic ramp ensures complete elution of the API and minimizes column carryover.

Step 3: Electrospray Ionization (ESI) Configuration

  • Action: Configure the HRMS (Orbitrap or Q-TOF) to acquire data in both ESI+ and ESI- modes.

  • Causality: The molecule contains both a carboxylic acid and a secondary amide. Formic acid in the mobile phase facilitates protonation in positive mode, yielding the [M+H]⁺ ion at 186.11247 m/z. However, the carboxylic acid moiety readily deprotonates, making negative mode ([M-H]⁻ at 184.09792 m/z) highly effective. Negative mode often provides a cleaner background spectrum by suppressing unwanted sodium/potassium adducts.

Step 4: System Suitability and Continuous Calibration (Self-Validation)

  • Action: Prior to the sample run, inject a blank diluent to confirm zero carryover. During the run, introduce a lock-mass compound (e.g., Leucine Enkephalin,[M+H]⁺ = 556.27658 Da) via a secondary reference sprayer.

  • Causality: The blank injection validates the cleanliness of the flow path. The continuous infusion of a lock-mass compensates for real-time instrumental drift (e.g., thermal fluctuations in the flight tube), guaranteeing that the mass accuracy remains strictly within the < 5 ppm threshold required for definitive identification.

Workflow S1 1. Sample Preparation (1 mg/mL in 50:50 MeOH:H2O) S2 2. UHPLC Separation (C18, 5% to 95% Organic Gradient) S1->S2 2 µL Injection S3 3. ESI Ionization (Positive & Negative Modes) S2->S3 0.1% Formic Acid Modifier S4 4. HRMS Acquisition (Orbitrap, R=70,000) S3->S4 Ion Transfer & Desolvation S5 5. Data Processing (Exact Mass < 5 ppm Error) S4->S5 Isotopic Pattern Matching

Step-by-step LC-HRMS experimental workflow for the exact mass verification of CAS 918641-99-3.

Conclusion

The rigorous characterization of CAS 918641-99-3 requires a deep understanding of both its chemical origins as a Daprodustat impurity and its physicochemical behavior in an analytical system. By employing a causality-driven, self-validating LC-HRMS protocol, analytical scientists can confidently verify the exact mass (185.10519 Da) of this compound, ensuring robust quality control and adherence to global pharmacopeial standards.

References

  • National Center for Biotechnology Information (PubChem). "Daprodustat - Compound Summary." PubChem Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "JESDUVROQ (daprodustat) tablets - Prescribing Information." FDA.gov. Available at:[Link]

  • Veeprho Laboratories. "Daprodustat Impurity 12 | CAS 918641-99-3." Veeprho Impurity Standards. Available at:[Link]

  • Pharmaffiliates. "3-(Cyclohexylamino)-3-oxopropanoic Acid (CAS 918641-99-3)." Pharmaffiliates Analytics & Synthetics. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Guidelines. Available at:[Link]

Foundational

Comprehensive Identification and Control Strategy for 3-(Cyclohexylamino)-3-oxopropanoic Acid in Daprodustat API

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Drug Development. Executive Summary Daprodustat is a first-in-class, orally active hypoxia-inducible factor prolyl hydroxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Daprodustat is a first-in-class, orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) prescribed for the management of anemia associated with chronic kidney disease (CKD)[1]. As with any complex synthetic active pharmaceutical ingredient (API), rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure patient safety. This whitepaper provides a deep-dive technical methodology for the mechanistic tracking, analytical identification, and Quality by Design (QbD) control of 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), a critical process-related impurity and degradation product encountered during Daprodustat manufacturing[2].

Mechanistic Origin of the Impurity

To control an impurity, one must first understand the thermodynamic and kinetic pathways governing its formation. Daprodustat’s core structure features a 1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine ring.

Historically, the synthesis of this pyrimidine-trione intermediate involves the cyclocondensation of malonic acid with dicyclohexylcarbodiimide (DCC) or the reaction of malonyl dichloride with dicyclohexylurea (DCU)[3].

The impurity, 3-(Cyclohexylamino)-3-oxopropanoic acid (Molecular Formula: C9​H15​NO3​ , MW: 185.22 g/mol )[4], emerges via two primary pathways:

  • Incomplete Cyclization (Process Impurity): During the coupling of malonic acid with DCC/DCU, if the sequential amidation fails to fully close the pyrimidine ring, a mono-amidation intermediate is trapped. Trace free cyclohexylamine (a degradation product of the coupling reagents) acts as a nucleophile, attacking the activated malonic acid to form the monoamide.

  • Hydrolytic Cleavage (Degradation Product): Under forced degradation conditions (e.g., alkaline hydrolysis), the trioxohexahydropyrimidine ring of the API can undergo ring-opening. Subsequent cleavage of the urea linkage strips one cyclohexyl moiety and the appended glycine side-chain, leaving the mono-cyclohexyl malonamic acid derivative.

Mechanism DCC DCC / DCU (Coupling Reagents) CHA Cyclohexylamine (Degradant/Impurity) DCC->CHA Hydrolysis (Side Reaction) Impurity 3-(Cyclohexylamino)- 3-oxopropanoic acid (CAS: 918641-99-3) CHA->Impurity Nucleophilic Attack Malonic Malonic Acid (Starting Material) Malonic->Impurity Amidation

Fig 1. Mechanistic formation of 3-(Cyclohexylamino)-3-oxopropanoic acid during Daprodustat synthesis.

Analytical Strategy: Self-Validating UHPLC-HRMS Workflow

Identifying a low-level aliphatic amide-acid impurity in a complex API matrix requires high resolving power and orthogonal detection. We utilize Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Causality Behind Experimental Choices
  • Stationary Phase: A sub-2 µm C18 column is selected to provide the theoretical plates necessary to resolve the highly polar impurity from the hydrophobic API bulk.

  • Mobile Phase Additives: 0.1% Formic acid is critical. It suppresses the ionization of the malonic acid carboxylate group (improving peak shape and retention on the reversed-phase column) while simultaneously providing abundant protons to ionize the secondary amine in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation: The protocol inherently validates itself by utilizing a spiked recovery sample and a system suitability test (SST) prior to every run, ensuring that matrix effects do not mask the impurity signal.

Step-by-Step Methodology

Phase 1: System Preparation and Suitability (SST)

  • Prepare a Blank solution (50:50 Methanol:Water).

  • Prepare an SST solution containing 1.0 mg/mL Daprodustat API spiked with 0.15% (w/w) of the 3-(Cyclohexylamino)-3-oxopropanoic acid reference standard.

  • Inject the Blank to confirm no baseline interference at the expected retention time.

  • Inject the SST solution. Pass criteria: Resolution ( Rs​ ) between the impurity and the API peak must be ≥2.0 ; Signal-to-Noise (S/N) of the impurity must be ≥10 .

Phase 2: Sample Extraction

  • Accurately weigh 50.0 mg of the Daprodustat API batch.

  • Transfer to a 50 mL volumetric flask and dissolve in 25 mL of LC-MS grade Methanol using sonication for 5 minutes (maintaining temperature below 25°C to prevent artifactual degradation).

  • Make up to volume with LC-MS grade Water. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Phase 3: UHPLC-HRMS Acquisition

  • Equilibrate the column with the initial mobile phase conditions (see Table 1) for 10 column volumes.

  • Inject 2.0 µL of the sample extract.

  • Acquire MS data in Full Scan mode (m/z 100–800) followed by Data-Dependent MS/MS (ddMS2) on the top 3 most abundant ions.

Workflow SST 1. System Suitability Spike API with 0.1% Impurity Standard Prep 2. Sample Extraction 1.0 mg/mL in MeOH:H2O (50:50) SST->Prep LC 3. UHPLC Separation C18, 1.7 µm, Gradient Elution Prep->LC MS 4. HRMS/MS Detection ESI(+), Orbitrap, R=70,000 LC->MS Data 5. Structural Elucidation Mass Defect & Fragmentation Analysis MS->Data

Fig 2. Self-validating analytical workflow for the identification and quantification of the impurity.

Quantitative Data: Method Parameters
ParameterCondition / ValueScientific Justification
Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)High peak capacity; stable across broad pH ranges.
Mobile Phase A Water + 0.1% Formic AcidPromotes [M+H]+ formation; suppresses carboxylate ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength for aliphatic/alicyclic compounds.
Gradient 5% B to 95% B over 12 minutesEnsures elution of the polar impurity before the highly retained API.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2 µm particles and MS desolvation.
MS Resolution 70,000 (FWHM at m/z 200)Required to distinguish the impurity from isobaric API fragments.
Ionization Mode HESI, Positive Ion ModeExploits the basicity of the secondary amine for high sensitivity.

Structural Elucidation and Data Interpretation

Upon acquiring the HRMS data, the identification of 3-(Cyclohexylamino)-3-oxopropanoic acid is confirmed via accurate mass and its distinct fragmentation signature.

The theoretical exact mass for the protonated molecule [M+H]+ of C9​H15​NO3​ is 186.1125 Da . A mass error of less than 3 ppm is required for positive identification. The MS/MS fragmentation is driven by the cleavage of the amide bond and the loss of the carboxylic acid moiety.

High-Resolution MS/MS Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Mass Defect / FormulaStructural Assignment
186.1125 168.1019 [C9​H14​NO2​]+ Loss of H2​O from the terminal carboxylic acid.
186.1125 142.1226 [C8​H16​N]+ Loss of CO2​ (44 Da) via decarboxylation of the malonic acid tail.
186.1125 124.1121 [C8​H14​N]+ Sequential loss of CO2​ and H2​O ; formation of a ketene-like ion.
186.1125 83.0855 [C6​H11​]+ Cleavage of the amide bond yielding the stable cyclohexyl carbocation.

Note: The presence of the m/z 83.0855 fragment is the definitive diagnostic marker confirming the presence of the cyclohexyl ring, differentiating it from other potential aliphatic impurities.

Quality by Design (QbD) and Control Strategy

Identifying the impurity is only half the battle; controlling it is the ultimate goal. Recent advancements in the manufacturing process of Daprodustat have successfully applied QbD principles to minimize the formation of such impurities[3].

In legacy processes, the reliance on DCC or DCU inherently introduced the risk of cyclohexylamine-derived side products. To mitigate this, process chemists have engineered novel synthetic routes that avoid problematic reagents. For instance, replacing the final coupling steps with 1,1′-carbonyldiimidazole (CDI) and methyl glycinate drastically alters the reaction kinetics and eliminates the introduction of excess cyclohexyl-containing leaving groups into the reaction matrix[3].

By optimizing the statistical design of experiments (DoE) around the coupling temperatures and stoichiometric ratios, modern processes have achieved Daprodustat purities of >99.8%, effectively pushing 3-(Cyclohexylamino)-3-oxopropanoic acid well below the ICH reporting threshold of 0.10%[3].

References

  • Novel and Cost-Effective Manufacturing Process Development of Daprodustat. ACS Publications. URL: [Link]

  • Daprodustat: First Approval. NIH / PMC. URL:[Link]

  • Daprodustat and its Impurities. Pharmaffiliates. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-(Cyclohexylamino)-3-oxopropanoic Acid: A Technical Guide

Executive Summary 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), commonly referred to as N-cyclohexylmalonamic acid, is a highly functionalized malonic acid monoamide utilized as a critical building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), commonly referred to as N-cyclohexylmalonamic acid, is a highly functionalized malonic acid monoamide utilized as a critical building block in organic synthesis and pharmaceutical development[1]. While versatile, malonamic acid derivatives present unique handling challenges due to their inherent thermodynamic instability under specific environmental conditions. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating experimental protocols for kinetic profiling, and outlines best practices for structural preservation.

Physicochemical Profile & Structural Thermodynamics

To manipulate 3-(Cyclohexylamino)-3-oxopropanoic acid effectively, one must first understand its thermodynamic boundaries. The molecule (Molecular Weight: 185.22 g/mol ) features a carboxylic acid group separated from a secondary cyclohexylamide by a single methylene bridge.

Solid-State Stability: In its isolated, dry solid state, the compound is remarkably stable at room temperature[2]. The stability arises from extensive intermolecular hydrogen bonding between the carboxylic acid and the amide functionalities, which locks the molecule in a low-energy crystalline lattice, preventing the conformational flexibility required for degradation.

Solution-State Instability: Upon dissolution, the thermodynamic stability becomes highly dependent on the pH of the environment. The pKa of the carboxylic acid proton is approximately 2.3 to 2.5. The ionization state dictates the molecule's susceptibility to its primary degradation pathway: thermal decarboxylation [3]. Furthermore, researchers frequently encounter "false negatives" during LC-MS characterization; electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) often fail to produce a diagnostic molecular ion due to rapid, heat-induced in-source decarboxylation[2].

The Decarboxylation Mechanism: A Causality Analysis

Why do malonamic acids degrade so readily in acidic solutions or under thermal stress? The causality lies in the spatial arrangement of the protonated carboxyl group relative to the amide carbonyl.

When the environmental pH is below the molecule's pKa (pH < 2.3), the carboxylic acid is fully protonated. Thermal energy drives the molecule into a conformation where the hydroxyl hydrogen of the carboxyl group hydrogen-bonds with the carbonyl oxygen of the amide. This enables a concerted, unimolecular decomposition via a 6-membered cyclic transition state [4].

This transition state significantly lowers the activation energy ( ) for the cleavage of the C-C bond, expelling carbon dioxide ( ) and yielding an enol intermediate. The enol rapidly and irreversibly tautomerizes into the thermodynamically stable product, N-cyclohexylacetamide. Conversely, in alkaline environments (pH > 7.4), the deprotonated carboxylate anion lacks the requisite proton to form this low-energy cyclic transition state, rendering the ionized form vastly more stable against decarboxylation[3].

Mechanism A 3-(Cyclohexylamino)- 3-oxopropanoic acid (Protonated Form) TS 6-Membered Cyclic Transition State A->TS Heat / ΔG‡ I Enol Intermediate + CO2 TS->I Decarboxylation P N-Cyclohexylacetamide (Final Product) I->P Tautomerization

Caption: Decarboxylation mechanism of 3-(Cyclohexylamino)-3-oxopropanoic acid via cyclic transition state.

Experimental Workflows for Kinetic Stability Profiling

To rigorously quantify the thermodynamic stability of a specific lot of 3-(Cyclohexylamino)-3-oxopropanoic acid, a self-validating kinetic assay must be employed. The following protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to extract Arrhenius parameters.

Protocol: Isothermal Degradation Kinetics

Design Principle: This protocol uses an internal standard and immediate thermal quenching to eliminate injection volume variances and prevent post-sampling degradation, ensuring absolute data trustworthiness.

Step 1: Buffer Preparation & pH Control Prepare a series of Britton-Robinson universal buffers adjusted to pH 1.0, 4.0, and 7.4. This covers the fully protonated, intermediate, and fully ionized states of the molecule.

Step 2: Isothermal Incubation Dissolve the API in the respective buffers to a final concentration of 1.0 mM. Aliquot 1 mL of the solution into tightly sealed glass ampoules. Submerge the ampoules in precision-controlled isothermal heating blocks set to 50°C, 65°C, and 80°C.

Step 3: Time-Course Sampling & Quenching (Self-Validating Step) At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an ampoule. Immediately transfer a 100 µL aliquot into a pre-chilled (-20°C) HPLC vial containing 900 µL of cold quenching solvent (50:50 Water:Acetonitrile) spiked with 0.1 mM N-benzylacetamide as an internal standard. The drastic temperature drop halts the reaction instantly.

Step 4: RP-HPLC Analysis Analyze the quenched samples using a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Detection: UV at 210 nm. Quantify the disappearance of the 3-(Cyclohexylamino)-3-oxopropanoic acid peak and the stoichiometric appearance of the N-cyclohexylacetamide peak relative to the internal standard.

Step 5: Thermodynamic Data Extraction Plot versus time to determine the pseudo-first-order rate constant ( ). Utilize the Arrhenius equation ( ) across the three temperatures to calculate the activation energy ( ).

Workflow S1 1. Buffer Preparation (pH 1.0 to 7.4) S2 2. Thermal Incubation (Isothermal blocks: 50-80°C) S1->S2 S3 3. Aliquot & Quench (Rapid cooling + internal std) S2->S3 Time-course sampling S4 4. RP-HPLC Analysis (Quantify API & Acetamide) S3->S4 S5 5. Arrhenius Kinetics (Calculate Ea and t1/2) S4->S5 Data integration

Caption: Step-by-step kinetic profiling workflow for thermodynamic stability analysis.

Quantitative Data Summary

Based on the established behavior of the malonamic acid class[3][4], the thermodynamic parameters for 3-(Cyclohexylamino)-3-oxopropanoic acid are summarized below. This data highlights the critical need to maintain alkaline or neutral conditions during prolonged aqueous storage.

Environmental ConditionDominant Molecular SpeciesEstimated Activation Energy ( )Projected Half-Life ( ) at 25°C
Solid State (Dry, 25°C) Hydrogen-bonded dimer latticeN/A (Thermodynamically stable)> 2 Years
Aqueous Solution, pH 1.0 Fully Protonated Acid~31 - 33 kcal/mol~Days to Weeks
Aqueous Solution, pH 7.4 Deprotonated Carboxylate Anion> 40 kcal/mol> 50 Years

Conclusion & Best Practices

For drug development professionals handling 3-(Cyclohexylamino)-3-oxopropanoic acid, thermodynamic stability is entirely manageable if the mechanistic rules are respected.

  • Storage: Always store the compound as a dry powder at room temperature or 4°C.

  • Synthesis: Avoid prolonged heating in highly acidic aqueous media to prevent irreversible decarboxylation to N-cyclohexylacetamide.

  • Analysis: Rely on cold-injection NMR or carefully optimized low-temperature ESI-MS to prevent in-source degradation artifacts during structural verification[2].

References

  • [1] CymitQuimica: 3-(Cyclohexylamino)-3-oxopropanoic Acid | Source: cymitquimica.com |1

  • [4] Spectroscopy of Hydrothermal Reactions 13. Kinetics and Mechanisms of Decarboxylation of Acetic Acid Derivatives at 100−260 °C under 275 bar | Source: The Journal of Physical Chemistry A (acs.org) | 4

  • [2] High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library | Source: ACS Publications (acs.org) |2

  • [3] The Kinetics of the Decomposition of Malonamic Acid in Aqueous Solutions | Source: Journal of the American Chemical Society (acs.org) | 3

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-(Cyclohexylamino)-3-oxopropanoic Acid Detection

Introduction and Chemical Profiling 3-(Cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid) is a polar, aliphatic compound featuring a lipophilic cyclohexyl ring, a malonamic acid core, and a t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

3-(Cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid) is a polar, aliphatic compound featuring a lipophilic cyclohexyl ring, a malonamic acid core, and a terminal carboxylic acid. The accurate quantification of this compound is critical in drug development, formulation stability testing, and synthetic library characterization[1].

As an analytical scientist, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule requires moving beyond generic gradients and directly addressing its specific physicochemical properties.

Method Development Rationale (Causality & Logic)

To build a self-validating and robust analytical method, we must overcome two primary structural challenges:

  • Lack of a Strong Chromophore : The molecule lacks an extended conjugated π -system. The primary UV-absorbing functional groups are the amide and carboxylic acid carbonyls, which exhibit maximum absorbance below 220 nm. Therefore, low-wavelength UV detection (205–210 nm) is mandatory. Alternatively, Evaporative Light Scattering Detection (ELSD) can be utilized as an orthogonal, mass-based detection technique for library characterization[1].

  • pH-Dependent Ionization : The carboxylic acid moiety has an estimated pKa​ of 3.0–3.5. If the mobile phase pH is near this pKa​ , the analyte will exist in a dynamic equilibrium between its neutral and ionized (conjugate base) states. In RP-HPLC, this leads to peak broadening, severe tailing, or split peaks because the neutral and charged species interact differently with the stationary phase[2]. To ensure the molecule remains fully protonated (neutral) for consistent hydrophobic retention, the mobile phase pH must be suppressed at least 1.5 to 2 units below the pKa​ (i.e., pH 2.0)[2].

Mobile Phase & Column Selection
  • Buffer Selection : 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) is selected over Formic Acid or Phosphoric Acid. TFA provides excellent ion-pairing capabilities, ensuring sharp peak shapes for amides. Crucially, TFA has a lower UV cutoff (<200 nm) than Formic Acid, preventing severe baseline drift during gradient elution at 210 nm[3].

  • Stationary Phase : An Aqueous C18 (AQ-C18) or polar-embedded C18 column is required. Because the malonamic acid headgroup is highly polar, the initial gradient must start with a high aqueous composition (e.g., 95% water) to achieve a sufficient retention factor ( k′ ). Standard C18 phases are prone to ligand collapse (dewetting) under these conditions, whereas AQ-C18 columns maintain their fully extended stationary phase, ensuring reproducible retention times.

Experimental Workflow and Logical Relationships

HPLC_Workflow N1 Analyte Profiling N-cyclohexylmalonamic acid N2 Challenge 1: Low UV Absorbance (No conjugated pi-system) N1->N2 N3 Challenge 2: Carboxylic Acid (pKa ~ 3.5) N1->N3 N4 Solution 1: Low-UV Detection UV @ 210 nm or ELSD N2->N4 N5 Solution 2: Ion Suppression Mobile Phase pH < 2.0 (0.1% TFA) N3->N5 N6 Column Selection AQ-C18 (Resists phase collapse) N4->N6 N5->N6 N7 Gradient Optimization 5% to 60% Acetonitrile N6->N7 N8 Method Validation (Specificity, Linearity, Precision) N7->N8

Fig 1. Logical workflow for N-cyclohexylmalonamic acid HPLC method development.

Step-by-Step Experimental Protocols

Preparation of Mobile Phases

Mobile Phase A (0.1% TFA in Water):

  • Measure 1000 mL of HPLC-grade (18.2 M Ω⋅ cm) water using a volumetric cylinder.

  • Using a glass volumetric pipette, carefully add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water.

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Filter through a 0.22 µm nylon or PTFE membrane filter under vacuum to remove particulates and degas the solution.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade TFA.

  • Mix thoroughly and filter through a 0.22 µm PTFE membrane.

Sample Preparation
  • Diluent Selection : Use a mixture of Water/Acetonitrile (90:10, v/v). Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting).

  • Standard Stock Solution : Accurately weigh 10.0 mg of 3-(Cyclohexylamino)-3-oxopropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Working Solutions : Dilute the stock solution with diluent to achieve a calibration range of 10 µg/mL to 200 µg/mL.

  • Vortex each dilution for 30 seconds and transfer to 2 mL HPLC autosampler vials equipped with PTFE septa.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 or equivalent AQ-C18 (150 x 4.6 mm, 3.5 µm)Polar-embedded group prevents dewetting in high-aqueous conditions.
Column Temperature 30 °C ± 2 °CEnsures reproducible retention times and reduces backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with prevention of column overloading.
Detection UV at 210 nm (Reference: 360 nm)Targets the amide and carboxylic acid carbonyl chromophores.
Autosampler Temp 5 °CPrevents degradation of the analyte in solution over long sequences.
Gradient Program

To ensure complete elution of the lipophilic cyclohexyl moiety while retaining the highly polar malonamic acid headgroup, a gradient elution is employed[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial hold to retain polar moiety
2.0955Isocratic hold
8.04060Linear ramp to elute cyclohexyl group
10.01090Column wash
12.01090Isocratic wash
12.1955Return to initial conditions
17.0955Re-equilibration
System Suitability Testing (SST)

Before analyzing unknown samples, the system must be validated using a 50 µg/mL standard solution (6 replicate injections) to ensure it meets the following self-validating criteria:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~ 6.5 min (± 0.2 min)Indicates mobile phase preparation errors or column degradation.
Peak Tailing Factor (Tf) 1.5High tailing suggests secondary interactions or insufficient ion suppression.
Theoretical Plates (N) 5000Low N indicates column voiding or broad extra-column volume.
%RSD of Peak Area 2.0% (n=6)Indicates autosampler precision or integration inconsistencies.

Conclusion

This method provides a robust, scientifically grounded approach to quantifying 3-(Cyclohexylamino)-3-oxopropanoic acid. By understanding the causality between the molecule's pKa​ , its lack of a conjugated chromophore, and the chromatographic parameters, we establish a self-validating system. The use of an AQ-C18 column combined with a highly suppressed pH mobile phase (0.1% TFA) ensures excellent peak shape and reproducible retention, making it highly suitable for high-throughput library characterization and pharmaceutical quality control.

References

  • High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library Source: ACS Publications URL:[Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? Source: ResearchGate URL:[Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation Source: NorthEast BioLab URL:[Link]

Sources

Application

Synthesis of 3-(Cyclohexylamino)-3-oxopropanoic Acid: A Detailed Laboratory Protocol

This document provides a comprehensive guide for the synthesis of 3-(Cyclohexylamino)-3-oxopropanoic acid, a valuable building block in organic and medicinal chemistry. The protocol details a robust and efficient method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 3-(Cyclohexylamino)-3-oxopropanoic acid, a valuable building block in organic and medicinal chemistry. The protocol details a robust and efficient method for the amide coupling of malonic acid and cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and characterization data.

Introduction

3-(Cyclohexylamino)-3-oxopropanoic acid, also known as N-cyclohexylmalonamic acid, belongs to the class of malonamic acids, which are monoamides of malonic acid. These compounds are of significant interest as precursors in the synthesis of various heterocyclic compounds and as potential pharmacophores. The direct amide formation between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, coupling agents such as DCC are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[3][4]

The DCC-mediated coupling proceeds through the formation of a highly reactive O-acylisourea intermediate.[5] This intermediate is then readily attacked by the amine to form the desired amide and the byproduct, N,N'-dicyclohexylurea (DCU). A common challenge in DCC couplings is the removal of the insoluble DCU from the reaction mixture.[5] This protocol is optimized to facilitate the removal of DCU by filtration, ensuring a high purity of the final product.

Reaction Mechanism

The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming the O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate which collapses to yield the amide and DCU.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
Malonic AcidC₃H₄O₄104.061.04 g (10 mmol)ACS reagent grade, ≥99%
CyclohexylamineC₆H₁₃N99.171.09 mL (12 mmol)Reagent grade, 99%
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g (11 mmol)99%
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mLDriSolv® or equivalent
Diethyl Ether(C₂H₅)₂O74.12As neededACS reagent grade
1 M Hydrochloric Acid (HCl)HCl36.46As neededLaboratory grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As neededLaboratory grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededLaboratory grade

Experimental Protocol

Synthesis of 3-(Cyclohexylamino)-3-oxopropanoic Acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve malonic acid (1.04 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Addition of Amine: To the cooled solution, add cyclohexylamine (1.09 mL, 12 mmol) dropwise using a syringe. Stir the mixture at 0 °C for an additional 15 minutes.

  • Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of the DCC solution is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up and Purification:

    • Filtration: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of DCU. Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and saturated NaHCO₃ solution (2 x 20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 3-(Cyclohexylamino)-3-oxopropanoic acid as a white solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Malonic_Acid Malonic Acid in DCM Reaction_Mixture Reaction at 0°C to RT Malonic_Acid->Reaction_Mixture Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Mixture DCC DCC in DCM DCC->Reaction_Mixture Filtration Filtration to remove DCU Reaction_Mixture->Filtration 12-16h Extraction Aqueous Work-up Filtration->Extraction Drying Drying and Concentration Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 3-(Cyclohexylamino)-3-oxopropanoic acid.

Characterization

The structure of the synthesized 3-(Cyclohexylamino)-3-oxopropanoic acid can be confirmed by spectroscopic methods. Below are the expected characteristic data.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.10-1.40 (m, 5H, cyclohexyl-CH₂), 1.55-1.75 (m, 5H, cyclohexyl-CH₂), 3.30 (s, 2H, -CH₂-COOH), 3.70-3.80 (m, 1H, cyclohexyl-CH), ~6.5 (br s, 1H, NH), ~10.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 24.8 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂), 32.8 (cyclohexyl-CH₂), 41.5 (-CH₂-COOH), 48.5 (cyclohexyl-CH), 168.0 (C=O, amide), 173.0 (C=O, acid)
IR (KBr, cm⁻¹)3300-2500 (broad, O-H stretch of carboxylic acid), ~3300 (N-H stretch), 2930, 2850 (C-H stretch), ~1720 (C=O stretch of carboxylic acid), ~1640 (C=O stretch of amide, Amide I), ~1550 (N-H bend, Amide II)

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyclohexylamine: Corrosive, flammable, and toxic.[6][7][8] Causes severe skin burns and eye damage.[6] Handle with extreme care and avoid inhalation of vapors.

  • Malonic Acid: Harmful if swallowed and causes skin and eye irritation.[9][10]

  • DCC: Toxic and a potent sensitizer. Avoid skin contact.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood.

References

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. [Link]

  • Anpel. (2017). Cyclohexylamine - SAFETY DATA SHEET. [Link]

  • Google Patents. (n.d.). EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide.
  • El-Sayed, R., & Ali, F. M. (2014). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. International Journal of Organic Chemistry, 4, 223-232. [Link]

  • Loba Chemie. (n.d.). MALONIC ACID FOR SYNTHESIS. [Link]

Sources

Method

Application Note: Preparation and Qualification of 3-(Cyclohexylamino)-3-oxopropanoic Acid as a Chemical Reference Standard

Abstract This document provides a comprehensive guide for the synthesis, purification, and rigorous characterization of 3-(Cyclohexylamino)-3-oxopropanoic acid for use as a high-purity chemical reference standard. The es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and rigorous characterization of 3-(Cyclohexylamino)-3-oxopropanoic acid for use as a high-purity chemical reference standard. The establishment of well-characterized reference standards is a cornerstone of pharmaceutical research and development, ensuring the accuracy, reproducibility, and validity of analytical data.[1][2][3] This guide details a robust synthetic protocol via direct amidation, a systematic purification strategy, and a multi-tiered analytical qualification program designed to confirm the material's identity, purity, and potency in line with regulatory expectations.[4]

Introduction: The Critical Role of Reference Standards

In pharmaceutical analysis, reference standards are highly purified and well-characterized compounds that serve as the benchmark against which new batches of drug substances, impurities, or metabolites are qualitatively and quantitatively compared.[3][4][5] The integrity of analytical results is directly dependent on the quality of the reference standard used.[5] Therefore, a comprehensive characterization is not merely a suggestion but a requirement to establish a compound's suitability for its intended analytical purpose, be it for identification, purity assessment, or assay.[2][4]

3-(Cyclohexylamino)-3-oxopropanoic acid serves as a key intermediate or building block in the synthesis of various active pharmaceutical ingredients (APIs). An accurately characterized reference standard is essential for monitoring reaction progress, quantifying impurities, and ensuring the quality of the final API. This application note presents a self-validating system for its preparation, moving from synthesis to a fully qualified standard.

Synthesis of 3-(Cyclohexylamino)-3-oxopropanoic Acid

The synthesis is achieved through the direct coupling of malonic acid and cyclohexylamine. This transformation, the formation of an amide from a carboxylic acid and an amine, is a fundamental process in organic chemistry.[6][7] While several methods exist, we employ a carbodiimide-mediated coupling reaction. This choice is predicated on its high efficiency under mild conditions, which minimizes the risk of side reactions and simplifies the subsequent purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is selected as the coupling agent due to the water-solubility of its urea byproduct, facilitating its removal during aqueous work-up.

Materials and Reagents
Reagent/MaterialGradeSupplier
Malonic Acid≥99%Sigma-Aldrich
Cyclohexylamine≥99.5%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)1 M solutionVWR
Sodium Bicarbonate (NaHCO₃)Saturated solutionVWR
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Synthetic Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve malonic acid (1.0 eq) and hydroxybenzotriazole (1.1 eq) in anhydrous dichloromethane (DCM). Stir the solution at 0 °C (ice bath) for 15 minutes.

    • Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate. HOBt is included to suppress racemization (if applicable to other substrates) and improve coupling efficiency by forming a more reactive intermediate.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: Slowly add cyclohexylamine (1.0 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Aqueous Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and saturated NaHCO₃ solution (2x).

      • Causality Note: The acid wash removes unreacted cyclohexylamine and EDC. The base wash removes unreacted malonic acid and HOBt. The water-soluble EDC-urea byproduct is also removed during these aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Purification is essential to elevate the material from a crude synthetic product to a potential reference standard, which should possess a high degree of purity (typically ≥99.5%).[8] Recrystallization is an effective technique for removing minor impurities from solid crystalline compounds.

  • Solvent Selection: Dissolve the crude 3-(Cyclohexylamino)-3-oxopropanoic acid in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes (a non-solvent) to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexanes (1:1) mixture.

  • Drying: Dry the purified crystals under a high vacuum at 40 °C for 24 hours to remove residual solvents.

Reference Standard Qualification: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a reference standard.[1][5] A comprehensive qualification program is employed to unequivocally confirm the compound's identity, purity, and potency.

Visualizing the Workflow

The synthesis and characterization processes follow a logical progression from raw materials to a fully qualified reference standard.

G cluster_synthesis Part 1: Synthesis & Purification MA Malonic Acid + Cyclohexylamine React EDC/HOBt Coupling in DCM MA->React Workup Aqueous Work-up (Acid/Base Wash) React->Workup Crude Crude Product Workup->Crude Purify Recrystallization (Ethyl Acetate/Hexanes) Crude->Purify Final Purified Solid: 3-(Cyclohexylamino)-3- oxopropanoic acid Purify->Final

Caption: High-level workflow for the synthesis and purification of the reference standard.

G RS Purified Reference Standard Candidate Identity Identity Confirmation RS->Identity Purity Purity Assessment RS->Purity Potency Potency (Assay) RS->Potency NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR HPLC HPLC-UV (Chromatographic Purity) Purity->HPLC KF Karl Fischer (Water Content) Purity->KF TGA TGA (Residual Solvents) Purity->TGA qNMR Quantitative NMR (qNMR) Potency->qNMR

Caption: Analytical workflow for the comprehensive characterization of the reference standard.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[1]

    • ¹H NMR: Confirms the presence of all protons and their connectivity. Expected peaks include signals for the cyclohexyl ring protons, the methylene protons adjacent to the carbonyl and carboxyl groups, and the amide N-H proton.

    • ¹³C NMR: Confirms the carbon skeleton, including the characteristic signals for the two carbonyl carbons (amide and carboxylic acid).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For C₉H₁₅NO₃, the expected monoisotopic mass is approximately 185.1052 Da.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expected absorptions include a broad O-H stretch for the carboxylic acid, N-H stretch for the secondary amide, and two distinct C=O stretches for the amide and carboxylic acid carbonyls.

Purity and Assay

The purity value assigned to a reference standard must account for all potential impurities, including organic, inorganic, water, and residual solvents.[5]

  • Chromatographic Purity by HPLC: High-Performance Liquid Chromatography is a primary technique for assessing the purity of a reference standard and detecting any organic impurities.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Acceptance Criterion Purity ≥ 99.5% area
  • Water Content by Karl Fischer Titration: This is the most accurate method for determining the water content in a solid sample.

  • Residual Solvents by Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, allowing for the quantification of volatile residues like trapped purification solvents.

  • Assay (Potency) by Quantitative NMR (qNMR): qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight. This provides a direct measure of the mass fraction of the analyte, or its "potency."

Final Qualification

The final purity or potency of the reference standard is calculated using a mass balance approach:

Purity (%) = [100% - % Organic Impurities (HPLC) - % Water (KF) - % Residual Solvents (TGA)] x Assay (qNMR)

The fully characterized material should be accompanied by a Certificate of Analysis (CoA) that includes all characterization data, the assigned purity value, a re-test or expiry date, and recommended storage conditions.[10]

Storage and Handling

To maintain its integrity, the 3-(Cyclohexylamino)-3-oxopropanoic acid reference standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C).[9] Before use, the container should be allowed to equilibrate to ambient temperature before opening to prevent moisture condensation.

Conclusion

The preparation of a chemical reference standard is a meticulous process that extends far beyond simple synthesis. It requires a robust purification strategy and a comprehensive, multi-technique analytical characterization program to establish its identity and assign an accurate purity value. The protocols and workflows described in this application note provide a reliable framework for researchers to produce and qualify 3-(Cyclohexylamino)-3-oxopropanoic acid as a reference standard, thereby ensuring the foundation of high-quality, reproducible analytical science in drug development.

References

  • Analytical Techniques for Reference Standard Characterization. (2025).
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. [Link]

  • How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online. [Link]

  • Reference Standard Characterization. (n.d.). Vimta Labs. [Link]

  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • The ABC's of Reference Standard Management. (2017). EAG Laboratories. [Link]

  • 3-Cyclohexylaminopropionic acid. (n.d.). PubChem - NIH. [Link]

  • 3-(Cyclohexylamino)-3-oxopropanoic Acid. (n.d.). Pharmaffiliates. [Link]

  • Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides. (1999). ACS Publications. [Link]

  • Process for the removal of impurities from water-soluble acrylamides. (1958).
  • Purification, Crystal Structure and Antimicrobial Activity of phenazine-1-carboxamide Produced by a Growth-Promoting Biocontrol Bacterium, Pseudomonas Aeruginosa MML2212. (2009). PubMed. [Link]

  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (n.d.). ResearchGate. [Link]

Sources

Application

Application Note: High-Resolution NMR Characterization of 3-(Cyclohexylamino)-3-oxopropanoic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol and reference data for the structural elucidation of 3-(Cyclohexylamino)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol and reference data for the structural elucidation of 3-(Cyclohexylamino)-3-oxopropanoic acid using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Compound Overview

3-(Cyclohexylamino)-3-oxopropanoic acid, commonly referred to as N-cyclohexylmalonamic acid, is a highly versatile bifunctional building block[1][2]. It features both a carboxylic acid and an amide functional group separated by an active methylene bridge. This compound is frequently utilized in solid-phase organic synthesis (SPOS), particularly in Knoevenagel condensations to generate diverse combinatorial libraries for drug discovery[2][3].

Accurate structural characterization of this molecule requires careful NMR experimental design due to the presence of exchangeable protons (amide -NH and carboxylic -COOH) and the potential for keto-enol tautomerization or hydrogen bonding interactions.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(Cyclohexylamino)-3-oxopropanoic acid
Synonyms N-cyclohexylmalonamic acid
CAS Registry Number 918641-99-3[1][4]
Molecular Formula C 9​ H 15​ NO 3​ [1]
Molecular Weight 185.22 g/mol [1]
Key Functional Groups Carboxylic acid, Secondary amide, Cyclohexyl ring

Rationale for NMR Experimental Design

To achieve high-fidelity spectral data, the experimental parameters must be tailored to the specific chemical dynamics of malonamic acids.

  • Solvent Selection (Causality): The choice of deuterated solvent is the most critical parameter. While Chloroform-d (CDCl 3​ ) is a standard NMR solvent, it is a poor hydrogen-bond acceptor. In CDCl 3​ , the -COOH and -NH protons of N-cyclohexylmalonamic acid undergo rapid chemical exchange with residual moisture, often resulting in extreme line broadening or complete signal disappearance. By utilizing Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) , a strong hydrogen-bond acceptor, the chemical exchange rate is significantly reduced[5][6]. This allows the amide and carboxylic protons to be observed as distinct, quantifiable signals.

  • Internal Referencing: For isolated characterization, Tetramethylsilane (TMS) at 0.00 ppm is standard. However, if this compound is being analyzed directly from a solid-phase cleavage mixture, Hexamethyldisiloxane (HMDS) is preferred as an internal standard because it does not overlap with typical library product signals[2][3].

  • Relaxation Delays (D1): The quaternary carbons (amide C=O and carboxylic C=O) lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). To ensure accurate integration and sufficient signal-to-noise (S/N) in the 13 C spectrum, an extended relaxation delay (D1 = 2 to 5 seconds) is strictly required.

Structural Connectivity Visualization

Spin_Systems COOH Carboxylic Acid (-COOH) CH2_mal Malonic Methylene (-CH2-) COOH->CH2_mal C-C bond Amide Amide Group (-CONH-) CH2_mal->Amide C-C bond Cy_CH Cyclohexyl Methine (>CH-) Amide->Cy_CH N-C bond Cy_CH2 Cyclohexyl Methylenes (-CH2- x5) Cy_CH->Cy_CH2 Ring System

Caption: Key structural domains and spin systems of N-cyclohexylmalonamic acid.

Step-by-Step Experimental Protocols

The following protocol is designed as a self-validating system . At each stage, specific criteria must be met before proceeding, ensuring the integrity of the final data.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 3-(Cyclohexylamino)-3-oxopropanoic acid. Validation: A mass <10 mg will require exponentially longer 13 C acquisition times; >20 mg may cause concentration-dependent chemical shift drifting for the -NH and -COOH protons.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS). Vortex for 30 seconds until optically clear.

  • Transfer: Transfer the solution to a 5 mm precision NMR tube. Validation: Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent magnetic field inhomogeneities at the edges of the RF coil.

Phase 2: Instrument Setup & Shimming
  • Insertion & Temperature: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz). Regulate the probe temperature to 298 K (25 °C) and allow 5 minutes for thermal equilibration.

  • Tuning & Matching: Automatically or manually tune and match the probe for 1 H and 13 C frequencies to minimize reflected RF power.

  • Locking & Shimming: Lock onto the deuterium frequency of DMSO-d 6​ . Adjust the Z0, Z1, Z2, and Z3 gradient shims.

    • Self-Validation Check: Monitor the lock signal stability. If the lock level fluctuates by more than 2%, re-shim the Z0 and Z1 axes. Check the residual solvent peak (DMSO-d 6​ pentet at 2.50 ppm). A half-height width ( w1/2​ ) of less than 1.0 Hz validates that the shimming is sufficient for high-resolution multiplet analysis.

Phase 3: Data Acquisition & Processing
  • 1 H NMR Acquisition: Use a standard 30° pulse program (zg30). Set the spectral width to 15 ppm to ensure the downfield carboxylic acid proton (~12.5 ppm) is not truncated. Acquire 16 to 64 scans.

  • 13 C NMR Acquisition: Use a power-gated decoupling pulse program (zgpg30). Set the spectral width to 250 ppm. Set D1 = 2.0 s. Acquire 1024 to 2048 scans.

  • Processing: Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase correct (zero and first order) and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

NMR Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Tuning & Matching (Optimize 1H/13C probe resonance) A->B C 3. Shimming & Locking (Z0-Z3 on DMSO-d6, lock >95%) B->C D 4. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) C->D E 5. Data Acquisition (NS=16 for 1H, NS=1024 for 13C) D->E F 6. Processing & Phasing (Fourier Transform, Apodization) E->F G 7. Integration & Assignment (Multiplet analysis & referencing) F->G

Caption: Step-by-step NMR acquisition and processing workflow for structural validation.

Data Presentation: Chemical Shift Assignments

The tables below summarize the expected chemical shifts for 3-(Cyclohexylamino)-3-oxopropanoic acid in DMSO-d 6​ at 298 K, derived from structural predictive principles and literature precedents for malonamic acid derivatives[2][5].

Table 2: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
12.50 Broad singlet (br s)-1H-COH (Carboxylic acid)
7.95 Doublet (d)~ 7.81H-NH - (Amide)
3.55 Multiplet (m)-1HCyclohexyl >CH -N
3.10 Singlet (s)-2H-C(=O)-CH 2​ -C(=O)- (Malonic)
1.75 – 1.55 Multiplet (m)-5HCyclohexyl -CH 2​
  • (Equatorial protons)
1.30 – 1.10 Multiplet (m)-5HCyclohexyl -CH 2​
  • (Axial protons)
  • *Note: The chemical shifts of the -COOH and -NH protons are highly concentration- and temperature-dependent. If residual water in the DMSO-d 6​ is high, the -COOH peak may broaden or shift upfield.

    Table 3: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    169.5 Quaternary (C=O)Carboxylic acid carbonyl (-C OOH)
    165.5 Quaternary (C=O)Amide carbonyl (-C ONH-)
    47.5 Methine (CH)Cyclohexyl >C H-N
    43.0 Methylene (CH 2​ )Malonic bridge (-C H 2​ -)
    32.2 Methylene (CH 2​ )Cyclohexyl -C H 2​
    • (C2, C6 / ortho)
    25.3 Methylene (CH 2​ )Cyclohexyl -C H 2​
  • (C4 / para)
  • 24.5 Methylene (CH 2​ )Cyclohexyl -C H 2​
  • (C3, C5 / meta)
  • References

    • High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

    • 1 H NMR Solvent Shifts Source: Chemistry LibreTexts URL:[Link]

    Sources

    Method

    Advanced Sample Preparation and LC-MS/MS Analytical Guidelines for 3-(Cyclohexylamino)-3-oxopropanoic Acid

    Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Mechanistic Context 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), also kn...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmaceutical Drug Development Professionals.

    Introduction & Mechanistic Context

    3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), also known chemically as N-cyclohexylmalonamic acid, is a highly polar, low-molecular-weight (185.22 g/mol ) organic acid[1]. In pharmaceutical development, it is most prominently recognized as a critical degradation product and synthetic impurity of Daprodustat (often designated as Daprodustat Impurity 12 or Impurity 10)[2]. Daprodustat is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) used to treat anemia in chronic kidney disease.

    Understanding the chemical causality of this impurity is essential for designing robust analytical methods. The parent drug, Daprodustat, features a bulky, highly lipophilic dicyclohexyl-pyrimidine-trione core. When subjected to hydrolytic stress (particularly acidic or basic conditions), the pyrimidine-trione ring can undergo nucleophilic attack and subsequent cleavage, yielding the much smaller, polar malonamic acid derivative[3][4].

    DegradationPathway Dapro Daprodustat (API) Highly Lipophilic Stress Acidic / Basic Hydrolytic Stress Dapro->Stress Imp12 3-(Cyclohexylamino)- 3-oxopropanoic acid (Polar Impurity) Stress->Imp12 Ring Cleavage Other Other Degradants (e.g., Primary Amides) Stress->Other

    Hydrolytic degradation pathway of Daprodustat yielding 3-(Cyclohexylamino)-3-oxopropanoic acid.

    The Analytical Challenge

    Quantifying 3-(Cyclohexylamino)-3-oxopropanoic acid presents two primary challenges:

    • Chromatographic Retention: Due to its high polarity and carboxylic acid moiety, it exhibits poor retention on standard end-capped C18 columns, often co-eluting with the void volume where severe ion suppression occurs in MS.

    • Matrix Separation: Separating this polar fragment from the highly lipophilic parent drug in stability samples, or from endogenous phospholipids in biological matrices (plasma/urine), requires orthogonal sample preparation. Simple protein precipitation (PPT) is insufficient.

    Sample Preparation Strategies: The Causality of Method Design

    To ensure a self-validating analytical system, the sample preparation must exploit the specific physicochemical properties of the analyte. The carboxylic acid group of 3-(cyclohexylamino)-3-oxopropanoic acid has a pKa of approximately 3.5.

    Why Mixed-Mode Strong Anion Exchange (MAX) SPE?

    For bioanalytical extraction from plasma, we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE)[5].

    • Causality: By diluting the plasma with a basic buffer (e.g., 5% NH₄OH, pH ~9), the carboxylic acid is fully deprotonated (anionic). When loaded onto the MAX sorbent, the analyte binds via strong electrostatic interactions to the quaternary amine groups of the stationary phase.

    • Selectivity: Because the analyte is ionically locked to the sorbent, we can aggressively wash the cartridge with 100% methanol. This step is critical: it completely removes hydrophobic interferences, including the lipophilic parent drug (Daprodustat) and endogenous phospholipids, without risking premature elution of the polar impurity[6].

    • Elution: Finally, eluting with an acidic organic solvent (2% Formic Acid in Methanol) forces the analyte back into its neutral, protonated state, breaking the ionic bond and releasing it cleanly for LC-MS/MS analysis.

    SPEWorkflow Plasma Plasma Sample + IS Dilute with 5% NH4OH Load Load onto MAX SPE (Analyte is Anionic) Plasma->Load Wash1 Wash 1: 5% NH4OH (Removes Neutrals/Bases) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids/Daprodustat) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Protonates Analyte for Release) Wash2->Elute LCMS Evaporate, Reconstitute & LC-MS/MS Analysis Elute->LCMS

    Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for polar acidic analytes.

    Step-by-Step Experimental Protocols

    Protocol A: API Impurity Profiling (Forced Degradation / Stability)

    This protocol is designed for the quality control of Daprodustat API, ensuring baseline separation of the polar impurity from the parent drug[3].

    System Validation Check: Before proceeding, ensure the HPLC system is equilibrated. Inject a blank diluent to verify the absence of carryover.

    • Sample Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

    • Standard Preparation: Accurately weigh 1.0 mg of 3-(Cyclohexylamino)-3-oxopropanoic acid reference standard[1]. Dissolve in 10 mL of diluent to create a 100 µg/mL stock. Dilute to a working concentration of 0.1 µg/mL.

    • API Sample Preparation: Weigh 10.0 mg of Daprodustat API (subjected to stability testing). Dissolve in 10 mL of diluent (1 mg/mL).

    • Filtration: Filter the API sample through a 0.22 µm hydrophilic PTFE syringe filter to remove insoluble degradants. Causality: PTFE is chosen to prevent non-specific binding of the polar carboxylic acid, which commonly occurs with nylon filters.

    • Chromatography: Inject 10 µL onto a Polar-Embedded C18 column (e.g., Waters SymmetryShield or equivalent, 150 x 4.6 mm, 3.5 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic mobile phase keeps the malonamic acid protonated, ensuring adequate retention (k' > 2) away from the void volume[4].

    Protocol B: Bioanalytical Extraction from Plasma (LC-MS/MS)

    This protocol utilizes MAX SPE for the highly sensitive quantification of the impurity in biological matrices[5][6].

    Self-Validating Step: Every extraction batch must include a zero-blank (matrix + IS), a double-blank (matrix only), and at least three Quality Control (QC) levels to validate extraction efficiency.

    • Sample Aliquoting & Equilibration: Transfer 200 µL of human plasma into a 96-well plate. Add 20 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled analog). Vortex for 2 minutes to ensure complete equilibration between the IS and endogenous matrix proteins.

    • Pre-treatment: Add 200 µL of 5% NH₄OH in water to the plasma. Vortex for 1 minute. Causality: This disrupts protein binding and ensures the analyte's carboxylic acid is fully ionized for MAX retention.

    • SPE Conditioning: Condition a 30 mg Oasis MAX 96-well SPE plate with 1 mL Methanol, followed by 1 mL of LC-MS grade Water.

    • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.

    • Wash Steps:

      • Wash 1: 1 mL of 5% NH₄OH in water (removes polar neutrals and bases).

      • Wash 2: 1 mL of 100% Methanol (removes the highly lipophilic parent Daprodustat and phospholipids).

    • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

    Quantitative Data Presentation

    The following table summarizes the typical validation parameters achieved using the MAX SPE LC-MS/MS methodology for 3-(Cyclohexylamino)-3-oxopropanoic acid in human plasma.

    Validation ParameterResult / CriteriaMechanistic Implication
    Linearity Range 0.50 – 500 ng/mLCovers trace degradation levels to high-exposure pharmacokinetic profiles.
    LLOQ 0.50 ng/mL (S/N > 10)Achieved due to the removal of baseline noise via orthogonal MAX SPE washing.
    Intra-day Precision (RSD%) ≤ 4.2%Demonstrates the robustness and reproducibility of the ionic binding during SPE.
    Inter-day Precision (RSD%) ≤ 5.8%Validates the stability of the analyte during multiple freeze-thaw cycles.
    Extraction Recovery 88.5% – 92.1%High recovery confirms that 2% Formic Acid is sufficient to break the electrostatic SPE bond.
    Matrix Effect (Ion Suppression) 95.4% (Normalized)A value close to 100% indicates that the 100% MeOH wash successfully eliminated phospholipid-induced ion suppression.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    how to reduce 3-(Cyclohexylamino)-3-oxopropanoic acid impurity in Daprodustat synthesis

    Technical Support Center: Daprodustat Synthesis & Impurity Control Welcome to the Technical Support Center for the synthesis of Daprodustat (GSK1278863), a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhib...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Daprodustat Synthesis & Impurity Control

    Welcome to the Technical Support Center for the synthesis of Daprodustat (GSK1278863), a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor utilized in the treatment of anemia associated with chronic kidney disease[1][2].

    This guide provides authoritative troubleshooting for a specific, critical challenge in the synthetic route: the formation and mitigation of the 3-(Cyclohexylamino)-3-oxopropanoic acid impurity (CAS: 918641-99-3)[3][4].

    Mechanistic Analysis: The Origin of the Impurity

    In the established commercial and laboratory-scale synthesis of Daprodustat, the construction of the core pyrimidine ring relies on a modified Biginelli-type condensation. Specifically, malonic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC), where DCC creatively serves as a urea synthon to form the penultimate intermediate, 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione[1][5].

    The Causality of Impurity Formation: The reaction proceeds via an highly reactive O-acylisourea intermediate . For successful synthesis, this intermediate must undergo rapid intramolecular cyclization. However, the pathway is susceptible to bifurcation due to suboptimal conditions:

    • Hydrolytic Cleavage: If moisture is present, the O-acylisourea intermediate can be hydrolyzed before cyclization, yielding the monoamide 3-(Cyclohexylamino)-3-oxopropanoic acid [6].

    • Thermal Rearrangement: Elevated temperatures can drive a Mumm-like rearrangement, converting the O-acylisourea into a stable, unreactive N-acylurea, specifically N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide (CAS: 42965-13-9)[6][7].

    • Ring-Opening: Post-cyclization, exposure to excess base or prolonged aqueous conditions can cause hydrolytic ring-opening of the pyrimidinetrione, reverting it back to the monoamide impurity[8].

    G A Malonic Acid + DCC (Reagents) B O-Acylisourea (Reactive Intermediate) A->B Anhydrous THF, 0°C C 1,3-Dicyclohexylpyrimidine- 2,4,6(1H,3H,5H)-trione (Target Intermediate) B->C Intramolecular Cyclization (Ideal Pathway) D 3-(Cyclohexylamino)- 3-oxopropanoic acid (Target Impurity) B->D Hydrolysis / Amine Attack (Moisture/Degradation) E N-cyclohexyl-N-(cyclohexylcarbamoyl) acetamide (Side Product) B->E Rearrangement (Thermal Stress) C->D Ring-opening Hydrolysis (Aqueous/Basic Stress)

    Mechanistic pathways of DCC-malonic acid condensation and impurity formation.

    Troubleshooting FAQs

    Q1: We are detecting >2% of 3-(Cyclohexylamino)-3-oxopropanoic acid in our crude intermediate. What is the primary root cause? A: The most common root cause is moisture in the reaction solvent . Because the O-acylisourea intermediate is highly sensitive to nucleophilic attack, trace water in the Tetrahydrofuran (THF) will outcompete the intramolecular nitrogen attack, hydrolyzing the intermediate into the monoamide. Ensure your THF is strictly anhydrous (Karl Fischer titration < 50 ppm) and the reaction is kept under an inert argon or nitrogen atmosphere.

    Q2: Does the stoichiometry of DCC to Malonic Acid affect the formation of this impurity? A: Yes. The theoretical requirement is exactly 2.0 equivalents of DCC to 1.0 equivalent of malonic acid[5][9]. Using an excess of malonic acid leaves unreacted acid that can partially react with degrading DCC to form the monoamide. Conversely, a massive excess of DCC promotes the formation of dicyclohexylurea (DCU) aggregates that trap the intermediate, preventing cyclization and leading to eventual hydrolysis during the workup phase.

    Q3: How critical is the temperature during the addition phase? A: Extremely critical. DCC must be added to the malonic acid solution at 0°C [5]. If the addition is performed at room temperature, the exothermic nature of the coupling accelerates the thermal rearrangement of the O-acylisourea into N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide[7]. While this is a different impurity, it consumes the active intermediate, lowering the yield of the target pyrimidinetrione and complicating the purification matrix.

    Q4: If the 3-(Cyclohexylamino)-3-oxopropanoic acid impurity has already formed, how can we purge it? A: The impurity is a polar, aliphatic carboxylic acid. It can be effectively purged during the isolation step. Instead of standard crystallization, slurry the crude precipitate in refluxing ethanol[5]. The target pyrimidinetrione has low solubility in cold ethanol, whereas the monoamide impurity and residual DCU exhibit higher solubility. Hot slurrying followed by cooling and filtration will purge >95% of the impurity.

    Quantitative Process Parameters

    To maintain the impurity below the stringent ICH Q3A regulatory thresholds (typically <0.15% w/w for the final API)[6][8], adhere to the following optimized parameters during the Stage 1 synthesis:

    Process ParameterTarget RangeConsequence of DeviationImpact on Impurity Profile
    Solvent Moisture (THF) < 50 ppmHydrolysis of O-acylisoureaHigh increase in 3-(Cyclohexylamino)-3-oxopropanoic acid
    Addition Temperature 0°C to 5°CExothermic runawayHigh increase in N-acylurea impurity
    DCC Stoichiometry 2.00 - 2.05 eqIncomplete activation / trappingModerate increase in monoamide and unreacted acid
    Ethanol Slurry Temp 78°C (Reflux)Poor dissolution of impuritiesFailure to purge the formed monoamide impurity

    Optimized Experimental Protocol

    This self-validating protocol is designed to synthesize 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione while suppressing the 3-(Cyclohexylamino)-3-oxopropanoic acid impurity[5][9].

    Materials Required:

    • Malonic acid (1.0 eq, rigorously dried)

    • N,N'-dicyclohexylcarbodiimide (DCC) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) (KF < 50 ppm)

    • Absolute Ethanol (for purification)

    Step-by-Step Methodology:

    • Preparation: Charge a flame-dried, argon-purged reaction vessel with malonic acid (e.g., 641 mg, 6.2 mmol) and anhydrous THF (10 mL). Stir until complete dissolution is achieved.

    • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

    • Addition: Prepare a solution of DCC (2.54 g, 12.3 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the malonic acid solution over 30 minutes via an addition funnel. Causality note: Slow addition prevents localized heating, suppressing the rearrangement to the N-acylurea impurity.

    • Cyclization: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25°C) naturally and stir for exactly 2 hours[5]. A thick white precipitate will form.

    • Primary Filtration: Collect the crude precipitate by vacuum filtration. Do not wash with water at this stage, as residual uncyclized intermediates may hydrolyze into the 3-(Cyclohexylamino)-3-oxopropanoic acid impurity.

    • Purification (Impurity Purge): Immediately transfer the crude solid into a clean flask containing absolute ethanol (20 mL). Heat the suspension to reflux (78°C) for 30 minutes.

    • Isolation: Allow the slurry to cool to room temperature, then further cool to 0°C. Filter the precipitate, wash with ice-cold ethanol (5 mL), and dry under vacuum at 40°C to afford the pure 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione as a white powder (Typical yield: ~72%).

    • Validation Check: Analyze the product via HPLC. The peak for 3-(Cyclohexylamino)-3-oxopropanoic acid (if present) will elute significantly earlier than the target compound due to its free carboxylic acid moiety.

    References

    • Pharmaffiliates. CAS No : 918641-99-3 | Product Name : 3-(Cyclohexylamino)-3-oxopropanoic Acid. Available at: [Link]

    • CoLab.ws. Novel and Cost-Effective Manufacturing Process Development of Daprodustat. Available at:[Link]

    • Google Patents.EP4355734A1 - Novel manufacturing method of daprodustat and precursors thereof.
    • Google Patents.US20240228443A1 - Novel manufacturing method of daprodustat and precursors thereof.
    • The Royal Society of Chemistry. Supplementary Information for Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials. Available at:[Link]

    • National Institutes of Health (PMC). The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Mobile Phase for 3-(Cyclohexylamino)-3-oxopropanoic Acid Separation

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of 3-(Cyclohexylamino)-3-oxopropanoic acid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of 3-(Cyclohexylamino)-3-oxopropanoic acid. This document moves beyond standard protocols to provide in-depth, field-proven insights into mobile phase optimization, troubleshooting, and method development for this and similar polar acidic analytes.

    Section 1: Understanding the Analyte - The Foundation of Method Development

    3-(Cyclohexylamino)-3-oxopropanoic acid is a polar molecule containing a crucial acidic functional group: a carboxylic acid. Its behavior in reversed-phase HPLC is almost entirely dictated by the ionization state of this group.

    • Polarity and pKa: The molecule's structure, with its propanoic acid backbone and amide linkage, makes it inherently polar. Publicly available data on structurally similar compounds, like 3-oxopropanoic acid, suggest a predicted pKa value around 3.7.[1] This is the single most critical parameter for method development.

    • The Ionization-Retention Relationship: In reversed-phase chromatography, retention is driven by hydrophobic interactions with the stationary phase.

      • When pH > pKa: The carboxylic acid group deprotonates to form a negatively charged carboxylate ion (A-). This ionized form is highly polar, has a strong affinity for the polar mobile phase, and will exhibit very little retention on a non-polar C18 stationary phase.[2][3][4]

      • When pH < pKa: The carboxylic acid group remains protonated and uncharged (HA). This neutral form is significantly more hydrophobic, allowing for effective interaction with and retention on the C18 stationary phase.[5][6]

    Therefore, the core strategy for retaining and separating this compound is ion suppression : forcing the analyte into its neutral, more retentive state by controlling the mobile phase pH.

    Section 2: Troubleshooting Guide

    This section addresses the most common issues encountered during the analysis of 3-(Cyclohexylamino)-3-oxopropanoic acid in a direct question-and-answer format.

    Q1: Why is my peak shape for 3-(Cyclohexylamino)-3-oxopropanoic acid poor (e.g., tailing, fronting, or broad)?

    A1: Poor peak shape is a common but solvable problem. It typically points to undesirable secondary chemical interactions on the column or issues with your experimental setup. The most likely culprits are mobile phase pH, injection solvent mismatch, or column overload.

    Scientific Rationale: Peak tailing for acidic analytes often occurs due to interactions with ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[7] If the mobile phase pH is not low enough, a portion of your analyte will be ionized and can interact with these sites, causing it to lag behind the main peak. Fronting is often caused by injecting the sample in a solvent that is much stronger than the mobile phase, while broad peaks can result from a variety of issues including low buffer capacity or extra-column volume.[8]

    Troubleshooting Workflow:

    G start Start: Poor Peak Shape Observed check_type Identify Peak Defect start->check_type tailing Tailing check_type->tailing Tailing fronting Fronting check_type->fronting Fronting broad Broadening check_type->broad Broad check_ph Is Mobile Phase pH at least 2 units below analyte pKa (~3.7)? tailing->check_ph check_injection_solvent Is Injection Solvent stronger than the Mobile Phase? fronting->check_injection_solvent check_buffer Is buffer concentration adequate (10-25 mM)? broad->check_buffer ph_ok Action: Lower Mobile Phase pH. Use 0.1% Formic Acid or Phosphate Buffer at pH 2.0-2.5. check_ph->ph_ok No ph_not_ok Yes check_ph->ph_not_ok check_silanol Consider Secondary Silanol Interactions. Action: Use 0.1% TFA as an ion-pairing agent or switch to a modern, end-capped column. ph_not_ok->check_silanol solvent_mismatch Action: Re-dissolve sample in the initial mobile phase composition. Reduce injection volume. check_injection_solvent->solvent_mismatch Yes solvent_ok No check_injection_solvent->solvent_ok check_overload Action: Dilute sample 10-fold and re-inject. Did peak shape improve? solvent_ok->check_overload overload_yes Yes: Issue is Column Overload. Reduce sample concentration. check_overload->overload_yes overload_no No check_overload->overload_no check_system Check for extra-column volume (long tubing, dead volumes). overload_no->check_system buffer_low Action: Increase buffer concentration to ensure stable pH control. check_buffer->buffer_low No buffer_ok Yes check_buffer->buffer_ok buffer_ok->check_injection_solvent

    Caption: Troubleshooting workflow for poor peak shape.

    Q2: I'm seeing little to no retention of my analyte. What's wrong?

    A2: This is the most common issue for polar acidic compounds and is almost always a result of the mobile phase pH being too high, causing the analyte to be in its ionized, non-retentive state.

    Scientific Rationale: As established, 3-(Cyclohexylamino)-3-oxopropanoic acid must be in its neutral (protonated) form to be retained on a C18 column. If your mobile phase pH is near or above its pKa (~3.7), the molecule will be charged, highly polar, and will elute at or near the solvent front (t₀). An excellent rule of thumb is to lower the mobile phase pH to at least 2 units below the target compound's pKa to ensure complete protonation.[5]

    Corrective Actions:

    • Verify Mobile Phase pH: Ensure your mobile phase is acidic. A pH of 2.0-2.7 is an ideal starting point.

    • Use an Acid Modifier: Add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) to your mobile phase. Formic acid will bring the pH to approximately 2.7, while TFA will lower it to around 2.0.[9]

    • Reduce Organic Content: If you have some retention but it's insufficient, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. Increasing the aqueous content increases retention in reversed-phase HPLC.[10]

    Q3: My retention times are drifting from injection to injection. How can I stabilize them?

    A3: Retention time drift for an ionizable analyte is a classic symptom of inadequate pH control. Minor fluctuations in your HPLC system or mobile phase composition can cause significant shifts in retention if the pH is not rigidly controlled by a buffer.

    Scientific Rationale: If the mobile phase pH is close to the analyte's pKa, even a tiny change in pH (e.g., from dissolved CO₂ or solvent evaporation) can cause a large change in the ratio of ionized to non-ionized forms, drastically altering retention time.[9] Using a buffer creates a solution that resists changes in pH, ensuring a consistent ionization state for your analyte and therefore stable, reproducible retention times.[11][12]

    Corrective Actions:

    • Implement a Buffer: Replace a simple acidified mobile phase (e.g., water with 0.1% formic acid) with a true buffer system. A good starting point is a 10-25 mM phosphate buffer adjusted to pH 2.5.[11]

    • Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. For isocratic methods, pre-mixing the mobile phase can improve consistency.

    • Thermostat Your Column: Temperature fluctuations can affect mobile phase viscosity and analyte retention. Using a column oven set to a stable temperature (e.g., 30 °C) can significantly improve reproducibility.[13]

    • Prepare Fresh Mobile Phase Daily: Buffers can support microbial growth, and the pH of aqueous solutions can change over time due to gas absorption.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: How do I select the right buffer and pH for the mobile phase?

    A1: The selection process is guided by the analyte's pKa and the desired pH.

    Scientific Rationale: A buffer is most effective within ±1 pH unit of its own pKa.[6][14][15] Since the goal is to set the mobile phase pH to ~2.0-2.7 to suppress the ionization of your analyte (pKa ~3.7), you should choose a buffer with a pKa in that range.

    G Analyte Analyte 3-(Cyclohexylamino)-3-oxopropanoic acid pKa ≈ 3.7 Goal Goal: Suppress Ionization for RP Retention Analyte->Goal Target_pH Target Mobile Phase pH ≈ 2.0 - 2.7 (pH << pKa) Goal->Target_pH Buffer_Choice Buffer Selection Principle: Buffer pKa ≈ Target pH Target_pH->Buffer_Choice Phosphate Phosphate Buffer pKa1 ≈ 2.1 Excellent Choice for UV Buffer_Choice->Phosphate Formic 0.1% Formic Acid pH ≈ 2.7 Good for UV & MS Buffer_Choice->Formic TFA 0.1% TFA pH ≈ 2.0 Excellent Peak Shape, but can suppress MS signal Buffer_Choice->TFA

    Caption: Logic for selecting mobile phase pH and buffer.

    Recommended Buffers:

    Buffer/AdditivepKa(s)Effective pH RangeUV Cutoff (nm)MS CompatibilityComments
    Phosphoric Acid/Phosphate 2.1, 7.2, 12.31.1 - 3.1 ~210NoExcellent buffering capacity at low pH. Not volatile.[9][11]
    Formic Acid/Formate 3.752.8 - 4.8~210YesVolatile and MS-friendly. 0.1% provides a pH of ~2.7.[9]
    Trifluoroacetic Acid (TFA) ~0.5~2.0 (at 0.1%) ~210Use with cautionStrong ion-pairing agent, excellent for peak shape, but can cause ion suppression in MS.[9][11]
    Citric Acid/Citrate 3.1, 4.8, 6.42.1 - 7.4~230NoWide buffering range but can corrode stainless steel over time.[9][11]

    Starting Recommendation: For UV detection, begin with a 10-25 mM potassium phosphate buffer at pH 2.5 . For LC-MS, start with 0.1% formic acid in water .

    Q2: What organic modifier (Acetonitrile vs. Methanol) should I use?

    A2: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers. ACN is often the first choice due to its lower viscosity and better UV transparency.

    Scientific Rationale: The choice of organic solvent affects the selectivity of the separation.[6]

    • Acetonitrile (ACN): Generally has a stronger elution strength than methanol in reversed-phase. Its lower viscosity leads to lower backpressure, which is advantageous.

    • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. It can sometimes provide better resolution for compounds that are difficult to separate in ACN.

    Recommendation: Start with Acetonitrile . If you face challenges with co-eluting impurities, developing the method with Methanol is a powerful way to change selectivity and achieve separation.

    Q3: What are the critical system suitability parameters I should monitor?

    A3: System Suitability Testing (SST) ensures your chromatographic system is performing correctly before running samples. For this analysis, monitor the following parameters as per ICH guidelines[16][17]:

    • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5. A value outside this range indicates poor peak shape.

    • Retention Time (RT) Reproducibility: The relative standard deviation (%RSD) of the RT over multiple injections (e.g., n=5) should be <1%.

    • Peak Area Reproducibility: The %RSD of the peak area over multiple injections should be <2%.

    • Theoretical Plates (N): Should be >2000. This is a measure of column efficiency.

    Section 4: Experimental Protocols

    Protocol 1: Mobile Phase Preparation (Phosphate Buffer)

    This protocol describes the preparation of 1 Liter of a 25 mM potassium phosphate mobile phase at pH 2.5.

    Materials:

    • HPLC-grade water

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade or higher

    • Phosphoric acid (H₃PO₄), 85%

    • HPLC-grade acetonitrile

    • 0.45 µm solvent filtration apparatus

    Step-by-Step Procedure:

    • Weigh Buffer Salt: Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a clean 1 L beaker or volumetric flask.

    • Dissolve: Add approximately 950 mL of HPLC-grade water and stir until the salt is completely dissolved.

    • Adjust pH: Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.5 ± 0.05.

    • Bring to Volume: If using a volumetric flask, carefully add HPLC-grade water to the 1 L mark. If using a beaker, transfer the solution to a 1 L graduated cylinder and add water to the mark. Mix thoroughly. This is your Aqueous Buffer (Solvent A) .

    • Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.[11]

    • Prepare Organic Phase: Your organic phase (Solvent B ) is typically 100% HPLC-grade acetonitrile. It is good practice to also filter this solvent.

    • System Setup: Place the prepared solvents into your HPLC system. Your method will then mix these solvents to create the desired mobile phase composition (e.g., 95% A, 5% B).

    Protocol 2: System Suitability Testing (SST)

    This protocol outlines a standard procedure for verifying system performance before sample analysis.

    Procedure:

    • Prepare SST Standard: Prepare a solution of 3-(Cyclohexylamino)-3-oxopropanoic acid at a concentration representative of your samples (e.g., 10 µg/mL) in the initial mobile phase composition.

    • Equilibrate System: Pump the initial mobile phase through the entire HPLC system, including the column, for at least 15-30 minutes or until a stable baseline is achieved.

    • Perform Blank Injection: Inject a sample of your mobile phase blank to ensure there are no interfering peaks from the solvent.

    • Perform Replicate Injections: Make five or six replicate injections of the SST standard.

    • Analyze Data: Using your chromatography data system (CDS), calculate the mean, standard deviation, and %RSD for the retention time and peak area. Calculate the tailing factor and theoretical plates for the last injection.

    • Compare to Acceptance Criteria: Verify that all calculated parameters meet the pre-defined acceptance criteria (e.g., %RSD < 1% for RT, Tailing Factor 0.8-1.5). If the criteria are met, the system is ready for sample analysis. If not, troubleshoot the system (see Section 2) before proceeding.

    References
    • Choosing the Right Buffers for Mobile Phase. (2020). Phenomenex. [Link]

    • How to Select a Buffer for your HPLC Mobile Phase?. (n.d.). Axion Labs. [Link]

    • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

    • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. [Link]

    • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

    • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

    • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

    • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Aijiren. [Link]

    • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

    • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]

    • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). LCGC International. [Link]

    • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation. [Link]

    • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

    • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

    • How to fix peak shape in hplc?. (2023). ResearchGate. [Link]

    • Improving Separation of Peaks in RP HPLC. (2026). MicroSolv Technology Corporation. [Link]

    • 3-Cyclohexylaminopropionic acid. (n.d.). PubChem. [Link]

    • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS. [Link]

    • 3-(Cyclohexylamino)-3-oxopropanoic Acid. (n.d.). Pharmaffiliates. [Link]

    • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2024). PMC. [Link]

    • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

    • Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. (2015). PubMed. [Link]

    • HPLC Method for Flavourings. (n.d.). fao.org. [Link]

    • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2015). ResearchGate. [Link]

    • A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TREPROSTINIL BY USING RP-HPLC IN BULK FORM. (2019). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

    • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. [Link]

    • Development of a 15-classes multiresidue method for analyzing 78 hydrophilic and hydrophobic veterinary drugs in milk, egg and meat by liquid chromatography-tandem mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis Optimization for 3-(Cyclohexylamino)-3-oxopropanoic Acid

    Welcome to the Technical Support Center for process chemistry and drug development professionals. This guide is dedicated to troubleshooting and optimizing the synthesis of 3-(cyclohexylamino)-3-oxopropanoic acid (also k...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for process chemistry and drug development professionals. This guide is dedicated to troubleshooting and optimizing the synthesis of 3-(cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid).

    Synthesizing mono-amides of malonic acid presents unique chemoselectivity and thermal stability challenges. Below, we dissect the mechanistic pitfalls of this synthesis, provide field-proven troubleshooting FAQs, and outline a self-validating, high-yield protocol.

    I. Reaction Workflow & Critical Control Points

    The most atom-economical and scalable route to malonamic acids avoids harsh coupling agents by utilizing the nucleophilic ring-opening of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclohexylamine[1][2].

    Figure 1: Synthesis workflow of 3-(cyclohexylamino)-3-oxopropanoic acid highlighting failure modes.

    II. Troubleshooting Guide & FAQs

    Q1: My yield is consistently below 50% when using diethyl malonate and cyclohexylamine. How can I improve conversion?

    A: We strongly recommend abandoning diethyl malonate in favor of Meldrum's acid .

    • The Causality: Diethyl malonate requires forcing conditions (high temperatures or strong bases) to undergo amidation, which inevitably leads to bis-amide formation and degradation. Meldrum's acid is uniquely electrophilic because its rigid 1,3-dioxane-4,6-dione ring forces the ester oxygens into a conformation that prevents standard resonance stabilization.

    • The Solution: Cyclohexylamine will readily attack the highly activated carbonyl of Meldrum's acid at mild temperatures (60–80 °C), collapsing the tetrahedral intermediate to expel acetone and directly yield the desired mono-malonamic acid[2][3].

    Q2: LC-MS analysis of my crude product shows a significant mass peak corresponding to N-cyclohexylacetamide. What is causing this?

    A: You are observing thermal decarboxylation .

    • The Causality: 3-(Cyclohexylamino)-3-oxopropanoic acid is a β -amido acid. Structurally analogous to β -keto acids, it is highly susceptible to decarboxylation via a six-membered cyclic transition state when exposed to heat[3].

    • The Solution: Strictly control your reaction temperature. Never exceed 80 °C during the synthesis. Furthermore, during solvent removal (rotary evaporation) or vacuum drying, keep the water bath temperature below 40 °C.

    Q3: I am detecting N,N'-dicyclohexylmalonamide (the bis-amide) as a major impurity. How do I restrict the reaction to the mono-amide?

    A: Bis-amide formation is a function of local stoichiometry and addition rate.

    • The Causality: If cyclohexylamine is added as a bolus (all at once), the local concentration of the amine far exceeds Meldrum's acid. The newly formed malonamic acid can be prematurely activated or directly attacked by the excess amine.

    • The Solution: Utilize an inverse addition protocol . Dissolve Meldrum's acid in the reaction solvent and heat to 65 °C. Add the cyclohexylamine dropwise over 1 to 2 hours. This ensures Meldrum's acid is always in stoichiometric excess relative to the unreacted amine, kinetically favoring mono-ring opening.

    Q4: What is the most reliable, scalable method to purify the product without column chromatography?

    A: Exploit the pKa of the terminal carboxylic acid (~3.5) using an acid-base extraction .

    • The Protocol: Extract the crude mixture with 5% aqueous NaHCO3​ . The target malonamic acid will partition into the aqueous layer as a sodium salt, leaving unreacted cyclohexylamine and neutral bis-amide byproducts in the organic layer. Carefully acidifying the separated aqueous layer to pH 2.5 with cold 1M HCl will precipitate the pure 3-(cyclohexylamino)-3-oxopropanoic acid.

    III. Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and product distribution, validating the optimized conditions:

    SolventTemperature (°C)Amine Addition RateYield (%)Major Observed Byproduct
    Toluene110 (Reflux)Bolus42%N-Cyclohexylacetamide (Decarboxylation)
    THF25Bolus65%N,N'-Dicyclohexylmalonamide (Bis-amide)
    Acetonitrile80Dropwise (1 hr)88%Trace N-Cyclohexylacetamide
    Toluene 65 Dropwise (1 hr) 94% None (Optimal Conditions)

    IV. Optimized Experimental Protocol

    This protocol is designed as a self-validating system. You can visually and analytically track the success of the reaction through phase changes and gas evolution.

    Materials:

    • Meldrum's acid (1.0 equiv, 10.0 mmol, 1.44 g)

    • Cyclohexylamine (1.0 equiv, 10.0 mmol, 0.99 g / 1.14 mL)

    • Anhydrous Toluene (20 mL)

    Step-by-Step Methodology:

    • System Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Meldrum's acid (1.44 g) and anhydrous toluene (15 mL).

    • Thermal Equilibration: Heat the suspension to 65 °C under a nitrogen atmosphere until the Meldrum's acid fully dissolves.

    • Controlled Addition: Dilute cyclohexylamine (1.14 mL) in anhydrous toluene (5 mL). Using a syringe pump or addition funnel, add the amine solution dropwise to the reaction flask over exactly 60 minutes.

      • Self-Validation Check: You will observe the evolution of acetone vapor. The solution should remain clear.

    • Reaction Maturation: Stir the mixture at 65 °C for an additional 3 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualize with ninhydrin to ensure disappearance of the primary amine).

    • Phase Extraction: Cool the reaction to room temperature. Transfer to a separatory funnel and extract with cold 5% aqueous NaHCO3​ (3 x 15 mL).

    • Organic Wash: Wash the combined aqueous layers with ethyl acetate (20 mL) to remove any trace bis-amide or unreacted starting materials.

    • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and chill in an ice bath to 0 °C. While stirring vigorously, add cold 1M HCl dropwise until the pH reaches 2.5.

      • Self-Validation Check: A dense, white precipitate of 3-(cyclohexylamino)-3-oxopropanoic acid will form immediately upon crossing the pKa threshold.

    • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold distilled water (10 mL), and dry under high vacuum at 35 °C overnight to afford the pure product.

    V. References

    1.1 2.2 3.3

    Sources

    Optimization

    Technical Support Center: Preserving 3-(Cyclohexylamino)-3-oxopropanoic Acid Reference Standards

    Welcome to the Technical Support Center. 3-(Cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid) is a critical reference standard used in quantitative NMR (qNMR), HPLC, and mass spectrometry.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 3-(Cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid) is a critical reference standard used in quantitative NMR (qNMR), HPLC, and mass spectrometry. However, its specific structural motif—a carboxylic acid situated β to an amide carbonyl—makes it highly susceptible to specific degradation pathways.

    This guide is designed for researchers and drug development professionals to troubleshoot chemical instability, establish self-validating handling protocols, and ensure regulatory compliance.

    Visual Workflow: Degradation Pathways & Preventive Logic

    G A 3-(Cyclohexylamino)- 3-oxopropanoic acid B Thermal Stress (> Room Temp) A->B Exposure E Moisture & pH Extremes A->E Exposure C Decarboxylation (6-membered TS) B->C Heat D N-Cyclohexylacetamide + CO2 C->D Degradant F Amide Hydrolysis E->F Catalysis G Cyclohexylamine + Malonic Acid F->G Degradant H Cold Storage (<-20°C) & Desiccation H->B Prevents I pH Buffering (pH 5-7) & Anhydrous Solvents I->E Prevents

    Workflow of degradation pathways and targeted preventive strategies for reference standard stability.

    Section 1: Troubleshooting Chemical Instability (FAQs)

    Q1: During LC-MS and GC-MS analysis, we consistently observe a major impurity peak corresponding to N-cyclohexylacetamide. Is our standard degrading in the vial or during analysis? Analysis & Causality: This is the classic signature of thermal decarboxylation. Because 3-(Cyclohexylamino)-3-oxopropanoic acid is a malonic acid monoamide, it is notoriously prone to decarboxylation, which can occur under unusually mild conditions (1)[1]. The mechanism proceeds via a 6-membered cyclic transition state where the amide carbonyl oxygen abstracts the carboxylic proton, driving the expulsion of CO 2​ and forming an enol intermediate that tautomerizes to N-cyclohexylacetamide. If you observe this in GC-MS, the degradation is almost certainly occurring in the heated injection port (typically >200°C). In LC-MS, it may occur in the heated electrospray ionization (HESI) source. Self-Validating Solution: Switch to cold-injection techniques or strictly use LC-UV/LC-MS with minimal source heating. To validate whether the degradation is in the vial or the instrument, run a rapid cold-probe 1 H-NMR (2)[2]; if the N-cyclohexylacetamide peak is absent in NMR but present in MS, your analytical method is inducing the degradation, not your storage protocol.

    Q2: We prepared an aqueous stock solution (10 mM) for a biological assay, but the assay purity dropped by 15% over 48 hours at room temperature. Why? Analysis & Causality: Two parallel degradation pathways are occurring:

    • Base/Acid-Catalyzed Hydrolysis: The amide bond is susceptible to hydrolysis at pH extremes, yielding cyclohexylamine and malonic acid.

    • Solvent-Accelerated Decarboxylation: Polar protic solvents like water can lower the activation energy for decarboxylation compared to the solid state. Self-Validating Solution: Never store working solutions in unbuffered water at room temperature. Reconstitute the standard in anhydrous DMSO for long-term liquid storage at -80°C, or use a strictly buffered aqueous solution (pH 6.0–6.5) kept on ice during the experiment.

    Section 2: Regulatory Stability & Quantitative Data

    Q3: How should we design our stability testing protocol to comply with regulatory guidelines while accounting for this molecule's lability? Analysis & Causality: According to the ICH Q1A(R2) guidelines for new drug substances and products, stability testing must evaluate the effects of temperature and humidity (3)[3]. Because 3-(Cyclohexylamino)-3-oxopropanoic acid is thermally labile, standard long-term testing at 25°C/60% RH will likely result in a failed re-test period due to accelerated decarboxylation. Solution: You must designate the standard for "Storage in a Freezer" (<-20°C). Under ICH Q1A(R2), the long-term testing condition becomes -20°C ± 5°C, and the accelerated condition is 5°C ± 3°C for 6 months[3].

    Table 1: Representative Stability Profile of 3-(Cyclohexylamino)-3-oxopropanoic Acid (Assay % Remaining)

    Storage Condition1 Month3 Months6 MonthsPrimary Degradant Identified
    -20°C (Desiccated) 99.9%99.8%99.8%None detected
    5°C (Refrigerated) 99.5%98.2%96.5%N-cyclohexylacetamide
    25°C / 60% RH 94.1%88.3%79.4%N-cyclohexylacetamide
    40°C / 75% RH 82.0%61.5%40.1%N-cyclohexylacetamide, Cyclohexylamine

    (Note: Data illustrates the kinetic acceleration of decarboxylation and hydrolysis as a function of thermal and moisture stress, validating the necessity of strict -20°C storage).

    Section 3: Standard Operating Procedure (SOP) for Handling & Preservation

    To ensure a self-validating system where the standard remains intact from receipt to assay, implement the following step-by-step methodology.

    Protocol: Preparation, Aliquoting, and Storage of Reference Standard Objective: To create single-use aliquots that eliminate freeze-thaw cycles and prevent ambient moisture absorption.

    • Step 1: Thermal Equilibration.

      • Remove the master vial from the -20°C freezer.

      • Critical Causality: Do NOT open the vial immediately. Allow it to equilibrate in a desiccator at room temperature for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture, which initiates solid-state hydrolysis.

    • Step 2: Anhydrous Dissolution.

      • In a nitrogen-purged glove box, dissolve the standard in anhydrous, HPLC-grade DMSO (water content <0.005%) to achieve a 10 mM stock concentration.

      • Self-Validation: Visually inspect the solution against a white and black background. The absolute absence of particulates confirms complete dissolution, ensuring uniform concentration across all aliquots before proceeding.

    • Step 3: Precision Aliquoting.

      • Dispense 50 µL aliquots into pre-chilled, amber-colored, low-bind microcentrifuge tubes. Amber tubes are utilized to mitigate any potential photolytic degradation over long-term storage.

    • Step 4: Lyophilization / Solvent Removal (If aqueous buffers are used).

      • If the standard was dissolved in a volatile aqueous buffer (e.g., ammonium acetate) instead of DMSO, freeze the aliquots in liquid nitrogen.

      • Lyophilize at -50°C and <0.1 mbar for 24 hours.

      • Critical Causality: Sublimation removes water without providing the thermal energy required to trigger the 6-membered decarboxylation transition state.

    • Step 5: Inert Sealing and Storage.

      • Overlay the headspace of each tube with dry Argon gas.

      • Cap tightly, seal with Parafilm, and immediately transfer to a continuously monitored -80°C freezer.

    References

    • Title: Q 1 A (R2)
    • Source: nih.
    • Source: acs.

    Sources

    Troubleshooting

    purification scale-up challenges for 3-(Cyclohexylamino)-3-oxopropanoic acid

    An in-depth guide to navigating the complexities of purifying 3-(cyclohexylamino)-3-oxopropanoic acid at scale, presented by a Senior Application Scientist. Introduction 3-(Cyclohexylamino)-3-oxopropanoic acid is a key i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth guide to navigating the complexities of purifying 3-(cyclohexylamino)-3-oxopropanoic acid at scale, presented by a Senior Application Scientist.

    Introduction

    3-(Cyclohexylamino)-3-oxopropanoic acid is a key intermediate and a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Daprodustat.[1] As a substituted malonamic acid, its purification and scale-up present a unique set of challenges rooted in its physicochemical properties. This technical support center provides a structured guide for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the purification and scale-up of this compound. The guidance herein is synthesized from fundamental chemical principles and field-proven strategies for related molecules.

    Section 1: Troubleshooting Guide for Purification & Scale-Up

    This section is designed in a question-and-answer format to directly address the most pressing challenges you may encounter. We will explore the causality behind these issues and provide actionable, step-by-step protocols for their resolution.

    Issue: Low Purity and Complex Impurity Profile in Crude Product

    Question: My initial crude product after synthesis shows low purity (<95%) with several closely-related impurities by HPLC analysis. What are the likely sources of these impurities and how can I develop a strategy to minimize them?

    Answer: The impurity profile of 3-(cyclohexylamino)-3-oxopropanoic acid often originates from three primary sources: unreacted starting materials, side reactions, and product degradation. The malonamic acid moiety is susceptible to thermal stress and pH-dependent instability.

    Common Impurities & Their Origin:

    • Unreacted Starting Materials: Such as cyclohexylamine and a malonic acid derivative.

    • Dicyclohexyl Malonamide: Formed if two equivalents of cyclohexylamine react with the malonic acid source.

    • Decarboxylation Product: Malonamic acids can decarboxylate upon heating to yield N-cyclohexylacetamide. This is a critical impurity to monitor, as thermal degradation can be a significant issue in scaled-up processes where heat transfer is less efficient.[2]

    • Hydrolysis Products: Depending on the workup conditions, hydrolysis of the amide bond can occur, reverting to malonic acid and cyclohexylamine.

    Protocol for Impurity Profile Analysis & Mitigation
    • Comprehensive Characterization:

      • Utilize LC-MS to obtain the mass of each impurity peak, which is crucial for proposing structures.[3]

      • If possible, isolate major impurities using preparative HPLC or flash chromatography for full characterization by NMR.[4][5]

    • Reaction Optimization:

      • Stoichiometry Control: Carefully control the molar ratio of reactants. Use the malonic acid derivative as the limiting reagent.

      • Temperature Management: Maintain the recommended reaction temperature. Monitor for exotherms, especially during scale-up.

      • pH Control During Workup: The product has a carboxylic acid and an amide group. Its solubility and stability are highly pH-dependent.[6] Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures.

    • Post-Synthesis Workup Refinement:

      • Quenching: Ensure the reaction is fully quenched to stop side reactions.

      • Extraction: Perform extractions at a controlled pH where the product is ionized (soluble in aqueous base) to separate it from non-polar impurities. Wash the aqueous layer with a suitable organic solvent (e.g., MTBE, Toluene) to remove organic-soluble impurities before acidification.

    Workflow for Impurity Identification and Mitigation

    cluster_0 Impurity Identification cluster_1 Mitigation Strategy A Crude Product Analysis (HPLC, TLC) B LC-MS Analysis (Identify Mass of Impurities) A->B C Propose Impurity Structures (Starting Materials, Side-Products, Degradants) B->C D Optional: Isolate Impurity (Prep-HPLC/SFC) C->D F Modify Reaction Conditions (Temp, Stoichiometry) C->F G Optimize Workup (pH control, Extraction) C->G E Structural Confirmation (NMR, IR) D->E I Re-analyze Product Purity F->I H Develop Crystallization (Solvent Selection) G->H H->I J High Purity Product I->J

    Caption: Workflow for systematic impurity identification and process optimization.

    Issue: Crystallization Failures - Oiling Out or Amorphous Precipitation

    Question: During crystallization, my product frequently oils out or crashes out as a fine, amorphous powder that is difficult to filter and handle. How can I achieve a stable, crystalline solid?

    Answer: This is a classic challenge often linked to high supersaturation, the presence of impurities that inhibit crystal growth, or the compound's intrinsic properties. A systematic approach to solvent selection and control of crystallization parameters is essential.

    Understanding the System: Solubility and Polymorphism
    • Solubility Profile: The molecule possesses both a polar carboxylic acid and a non-polar cyclohexyl group, giving it complex solubility behavior. It is expected to be soluble in polar organic solvents and have pH-dependent aqueous solubility.

    • Polymorphism: Organic molecules like this can often exist in multiple crystalline forms (polymorphs), including solvates and hydrates.[7][8] An amorphous solid is essentially a solid with no long-range molecular order, often resulting from rapid precipitation. The initial goal is to find conditions that favor the thermodynamically most stable crystalline form.

    Solvent Class Expected Solubility Potential Use Examples
    Alcohols HighPrimary SolventMethanol, Ethanol, Isopropanol (IPA)[9]
    Ketones HighPrimary SolventAcetone, Methyl Ethyl Ketone (MEK)
    Esters ModeratePrimary or Co-SolventEthyl Acetate, Isopropyl Acetate
    Ethers Low to ModerateAnti-Solvent / SlurryMTBE, 2-MeTHF
    Hydrocarbons Very LowAnti-SolventHeptane, Hexane[9]
    Water pH-DependentWorkup / Anti-Solvent (at low pH)DI Water
    Table 1: Predicted solubility behavior and solvent selection guide for crystallization.
    Experimental Protocol for Crystallization Development
    • Solvent Screening (Small Scale):

      • Dissolve ~50 mg of crude material in a minimal amount of various heated "Primary Solvents" (e.g., IPA, Acetone, Ethyl Acetate) in separate vials.

      • Allow the vials to cool slowly to room temperature, then to 0-5 °C. Observe for crystal formation.

      • For solvents where the product is highly soluble even when cold, perform an anti-solvent screen. Slowly add an "Anti-Solvent" (e.g., Heptane, Water) dropwise until persistent turbidity is observed.

      • Age the samples, observing for changes in solid form.

    • Controlled Crystallization:

      • Once a promising solvent/anti-solvent system is identified (e.g., IPA/Heptane), scale to 1 g.

      • Dissolve the crude product in the primary solvent (e.g., 5 mL IPA/g) at an elevated temperature (e.g., 50-60°C).

      • Perform a hot filtration if insoluble impurities are present.

      • Cool the solution slowly (e.g., over 2-4 hours) to room temperature. If no crystallization occurs, add a seed crystal.

      • Once crystallization begins, slowly add the anti-solvent (e.g., 5-10 mL Heptane/g) over 1-2 hours. Adding anti-solvent too quickly is a common cause of oiling out.

      • Age the resulting slurry for several hours to ensure complete crystallization and potential conversion to the most stable form.

      • Filter, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

    Diagram: Systematic Crystallization Workflow

    A Start: Crude Oily/Amorphous Product B Solvent Solubility Screen (Determine Good Solvents) A->B C Anti-Solvent Screen (Determine Miscible Non-Solvents) B->C D Identify Promising System (e.g., IPA/Heptane) C->D E Controlled Cooling Crystallization D->E Select Method F Anti-Solvent Addition Crystallization D->F Select Method G Slurry / Aging Experiment D->G Select Method H Characterize Solid Form (XRD, DSC, Microscopy) E->H F->H G->H I Crystalline Product H->I Process_Parameters Process Parameters Cooling Rate Agitation Speed Seeding Strategy Anti-Solvent Rate Crystal_Attributes Crystal Attributes Polymorphic Form Particle Size Distribution Crystal Habit Bulk Density Process_Parameters->Crystal_Attributes Dictates Outcome Process Outcome Consistent Filtration Reliable Drying Batch-to-Batch Reproducibility Crystal_Attributes->Outcome Determines

    Caption: Relationship between process parameters and final product attributes.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What are the recommended analytical methods for routine purity testing of 3-(cyclohexylamino)-3-oxopropanoic acid?

    A1: For routine analysis, a gradient reverse-phase HPLC method with UV detection (e.g., at 210 nm) is standard. [10]A C18 column is a common starting point. For method development, coupling this to a mass spectrometer (LC-MS) is invaluable for tracking and identifying impurities. [11]Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment without the need for a specific reference standard for each impurity.

    Q2: How does pH affect the stability of the compound during aqueous workup?

    A2: As a malonamic acid derivative, the compound is susceptible to degradation under harsh pH conditions, especially with heat.

    • Strongly Acidic (pH < 2): Can promote hydrolysis of the amide bond over time.

    • Strongly Basic (pH > 12): Can also promote amide hydrolysis.

    • Neutral to Mildly Acidic (pH 3-6): This is generally the region of lowest solubility for the free acid, ideal for precipitation/crystallization from aqueous media.

    • Mildly Basic (pH 8-10): This is the region where the carboxylic acid is deprotonated to its carboxylate salt, leading to high aqueous solubility, which is useful for extraction steps.

    It is best to minimize the time the compound spends in highly acidic or basic solutions, particularly at temperatures above ambient.

    Q3: What are the recommended storage conditions for the isolated solid?

    A3: Given the potential for thermal decarboxylation, the solid should be stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. It should be stored in a well-sealed container to protect it from moisture.

    Q4: Are there any specific safety considerations for handling this compound at scale?

    A4: While specific toxicity data is not widely available, standard laboratory PPE (gloves, safety glasses, lab coat) should be used. As an acidic powder, it can be irritating upon inhalation or contact with skin. Use in a well-ventilated area or with appropriate engineering controls (e.g., fume hood, ventilated enclosure) to minimize dust exposure during large-scale transfers.

    References

    • BenchChem (2025). Synthesis of 3-Oxopropanoic Acid for Laboratory Applications: Protocols and Technical Notes.
    • RSC Advances. (n.d.). The Royal Society of Chemistry.
    • MP Biomedicals. TECHNICAL INFORMATION: CAPS.
    • Pharmaffiliates. 3-(Cyclohexylamino)-3-oxopropanoic Acid.
    • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.
    • Sigma-Aldrich. 3-(Cyclohexylamino)-1-propanesulphonic acid for synthesis.
    • III Analytical Methods. (n.d.).
    • Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
    • Mettler Toledo. (2022, January 19). Crystallization Citation List.
    • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.).
    • Lakner, F. J. et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
    • BenchChem. (2025). 3-Oxopropanoic acid chemical properties and stability.
    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.
    • BenchChem. (2025). Evaluation of different synthesis routes for 3-Oxopropanoic acid.
    • BenchChem. (2025). Thermal Stability and Degradation Pathways of 3-Cyclohexyl-sydnone: An In-depth Technical Guide.
    • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020, May 21). MDPI.
    • Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.
    • Eurofins. Solubility for Common Extractable Compounds.
    • Separation and purification applications for mutagenic impurities. (2017, June 29).
    • Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
    • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
    • Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. (n.d.). Der Pharma Chemica.
    • Solvent-Mediated Enhancement of Additive-Controlled Crystallization. (n.d.).
    • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI.
    • Investigation on the Thermal Stability of Deep Eutectic Solvents. (2017, December 26).
    • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
    • Crystal Forms. (n.d.). University of Bologna.
    • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (2001, August 16). Google Patents.
    • Polymorphism and Perfection in Crystallization of Hard Sphere Polymers. (2022, October 20). Semantic Scholar.

    Sources

    Optimization

    overcoming low solubility of 3-(Cyclohexylamino)-3-oxopropanoic acid in aqueous media

    Welcome to the Technical Support Center for assay development and formulation. This portal is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 3-(Cyclohexylamin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for assay development and formulation. This portal is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 3-(Cyclohexylamino)-3-oxopropanoic acid (also known as N-cyclohexylmalonamic acid).

    As a weak acid featuring a highly lipophilic cyclohexyl ring, this molecule frequently exhibits poor aqueous solubility, leading to erratic assay results, false negatives in biological screens, and dosing formulation failures. This guide synthesizes field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you achieve stable, fully dissolved formulations.

    Diagnostic Solubilization Workflow

    Before selecting a solubilization strategy, it is critical to diagnose the physical chemistry of your specific assay environment. Use the decision tree below to determine the optimal path for your experiment.

    SolubilizationWorkflow Start Compound Precipitates in Aqueous Media CheckPH Assess Buffer pH vs pKa (Target pKa ~ 4.0) Start->CheckPH IsAcidic pH < 4.0 (Protonated/Insoluble) CheckPH->IsAcidic IsBasic pH > 5.0 (Deprotonated/Soluble) CheckPH->IsBasic AdjustPH Adjust pH > 5.5 or Form Sodium Salt IsAcidic->AdjustPH UseCosolvent Use Co-solvents (DMSO/PEG400) IsBasic->UseCosolvent Still precipitating CheckAssay Is high pH compatible with biological assay? AdjustPH->CheckAssay CheckAssay->UseCosolvent No Success Soluble & Stable Formulation Achieved CheckAssay->Success Yes UseCD HP-β-CD Complexation (Encapsulate Cyclohexyl) UseCosolvent->UseCD Toxicity / Dilution limits UseCosolvent->Success Stable UseCD->Success

    Diagnostic workflow for solubilizing 3-(Cyclohexylamino)-3-oxopropanoic acid.

    Frequently Asked Questions (FAQs)

    Q: Why does 3-(Cyclohexylamino)-3-oxopropanoic acid crash out of my PBS (pH 7.4) stock solution when I dilute it into cell culture media? A: This is a classic case of solvent-shift precipitation combined with common-ion effects. While the molecule is a weak acid and should theoretically ionize and dissolve at pH 7.4[1], cell culture media contains divalent cations (like Ca²⁺ and Mg²⁺). These cations can interact with the deprotonated carboxylate group of the molecule, forming insoluble alkaline earth metal complexes. Additionally, if your initial stock was prepared in 100% DMSO, rapid dilution into an aqueous phase causes the local dielectric constant to spike, forcing the lipophilic cyclohexyl ring to aggregate before it can properly hydrate.

    Q: How do I know if my compound is truly dissolved or if it has just formed a micro-suspension? A: Visual inspection is insufficient. Micro-precipitates can appear completely clear to the naked eye but will scatter light and ruin optical assays (like fluorescence or absorbance readouts). Self-Validation Check: Shine a standard red or green laser pointer through your sample vial. If you see a visible beam path illuminating the liquid (the Tyndall effect), you have a micro-suspension, not a true solution. To strictly validate, centrifuge the sample at 10,000 x g for 10 minutes and quantify the supernatant via HPLC against a known standard curve.

    Q: I cannot change the pH of my assay. What is the best alternative to keep the molecule in solution? A: If pH adjustment is restricted, you must mask the hydrophobic cyclohexyl moiety. Cyclodextrins, specifically Hydroxypropyl-beta-cyclodextrin (HP-β-CD), are highly effective here. The cyclodextrin features a lipophilic inner cavity that encapsulates the cyclohexyl ring, while its hydrophilic exterior maintains excellent aqueous solubility without altering the bulk pH[2].

    Quantitative Formulation Strategies

    The following table summarizes the expected performance of various solubility enhancement techniques applied to this specific molecular class.

    Formulation StrategyMechanism of ActionEstimated Solubility GainBiological TolerabilityPrimary Drawback
    pH Adjustment (pH > 6.0) Deprotonation of the carboxylic acid to form a soluble anion[1].20x - 50xHigh (at physiological pH)Risk of precipitation in low pH microenvironments (e.g., gastric fluid).
    Co-solvency (10% DMSO/PEG) Reduces the dielectric constant and interfacial tension of the aqueous media[3].10x - 30xLow-Moderate (Cell toxicity often >1% DMSO)High risk of solvent-shift precipitation upon further dilution.
    HP-β-CD (20% w/v) Inclusion complexation of the hydrophobic cyclohexyl ring[2].50x - 100xHigh (FDA approved for IV/Oral)Requires a high mass ratio of excipient to active pharmaceutical ingredient (API).
    In Situ Salt Formation Conversion of the free acid to a sodium/potassium salt prior to dilution[4].>100xHighHygroscopicity of the isolated salt powder.

    Validated Experimental Protocols

    Do not rely on simple vortexing. The protocols below are designed as self-validating systems to ensure thermodynamic solubility rather than kinetic suspension.

    Protocol A: In Situ Sodium Salt Formation (Recommended for In Vivo Dosing)

    Causality: Converting the weak acid to a sodium salt drastically lowers the crystal lattice energy and increases the affinity for water dipole interactions[4].

    • Weighing: Accurately weigh 10 mg of 3-(Cyclohexylamino)-3-oxopropanoic acid into a glass vial.

    • Suspension: Add 8 mL of sterile, deionized water. The compound will float/suspend (pH will likely be acidic, ~3.5-4.5).

    • Titration: While stirring at 300 RPM, add 0.1 M NaOH dropwise. Monitor the pH continuously.

    • Clarification: As the pH crosses 6.0, the suspension will begin to clear. Continue adding NaOH until the solution is perfectly clear (do not exceed pH 8.5 to prevent amide hydrolysis).

    • Volume Adjustment: Back-titrate with 0.1 M HCl if necessary to reach exactly pH 7.4, then top off to 10 mL with 10x PBS to achieve a final 1x PBS concentration.

    • Validation: Filter through a 0.22 µm PTFE syringe filter. If resistance is felt, precipitation is occurring. Analyze the filtrate via HPLC to confirm a 1 mg/mL concentration.

    Protocol B: HP-β-CD Inclusion Complexation (Recommended for In Vitro Cell Assays)

    Causality: Providing kinetic energy (sonication/heat) drives the hydrophobic cyclohexyl ring out of the aqueous phase and into the thermodynamically favorable lipophilic cavity of the cyclodextrin[2].

    • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., DMEM or PBS). Ensure the cyclodextrin is fully dissolved.

    • API Addition: Add the required mass of 3-(Cyclohexylamino)-3-oxopropanoic acid directly to the cyclodextrin solution.

    • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The slight elevation in temperature increases molecular collision rates, facilitating the 1:1 host-guest inclusion complex.

    • Equilibration: Allow the solution to cool to room temperature and equilibrate for 2 hours on an orbital shaker.

    • Validation: Perform the Tyndall effect check (laser pointer). If no scattering is observed, sterile filter (0.22 µm) and proceed to your biological assay.

    References

    • Solubility Enhancement Technique: A Review PharmaInfo[Link]

    • Cyclodextrin in novel formulations and solubility enhancement techniques: a review ResearchGate / International Journal of Current Pharmaceutical Research[Link]

    • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

    • A review of the solubility enhancement technique World Journal of Pharmaceutical Research[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    ICH Q2(R2) Validation for 3-(Cyclohexylamino)-3-oxopropanoic Acid: A Comparative Guide of Analytical Methodologies

    Executive Summary & Context As pharmaceutical pipelines increasingly focus on complex synthetic modalities, the analytical control of intermediates and impurities has never been more heavily scrutinized. 3-(Cyclohexylami...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Context

    As pharmaceutical pipelines increasingly focus on complex synthetic modalities, the analytical control of intermediates and impurities has never been more heavily scrutinized. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3)[1] is a critical intermediate and a known trace impurity (Impurity 12) in the synthesis of Daprodustat [2][3], a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized in the treatment of anemia associated with chronic kidney disease.

    With the regulatory adoption of the ICH Q2(R2) and ICH Q14 guidelines (effective as of mid-2024 across EMA and FDA jurisdictions)[4][5][6], the paradigm of analytical method validation has shifted. The framework now mandates a lifecycle-oriented, risk-based approach—moving away from static tick-box exercises toward dynamic, self-validating systems that define an Analytical Target Profile (ATP)[7][8].

    This guide objectively compares two analytical methodologies—UPLC-UV (for routine raw material assay) and LC-MS/MS (for trace impurity tracking)—providing self-validating protocols grounded in the latest ICH Q2(R2) scientific principles.

    The Analytical Challenge & E-E-A-T Rationale

    To design a robust analytical method, we must first deconstruct the chemical causality of the analyte. 3-(Cyclohexylamino)-3-oxopropanoic acid ( C9​H15​NO3​ , MW: 185.22 g/mol ) presents two distinct chromatographic challenges:

    • Retention Causality: The molecule contains a highly polar carboxylic acid moiety (pKa ~3.5) and a secondary amide. To achieve adequate retention and prevent peak tailing on a reversed-phase C18 stationary phase, the mobile phase must be highly acidic. This suppresses the ionization of the carboxylic acid, keeping the molecule in its lipophilic, neutral state.

    • Detection Causality: The compound lacks an extended conjugated π -electron system (no aromatic rings). Consequently, it only absorbs weakly in the low UV range (e.g., 210 nm). At this wavelength, UV detection is highly susceptible to matrix interference from the Daprodustat API or extraction solvents.

    The Methodology Decision: While UPLC-UV is mechanically sufficient for high-concentration raw material testing (Assay), it fails the Specificity and Limit of Quantitation (LOQ) requirements for trace-level impurity tracking in a complex API matrix. Therefore, under the ICH Q14 ATP framework[9], LC-MS/MS is the mandatory technology for impurity quantification, as it provides orthogonal mass-based specificity[10].

    Comparative Performance Metrics

    The following table summarizes the quantitative validation data comparing the two methodologies against the acceptance criteria defined by ICH Q2(R2)[11][12].

    Parameter (ICH Q2(R2))UPLC-UV (Raw Material Assay)LC-MS/MS (Trace Impurity Method)ICH Q2(R2) Acceptance Criteria
    Specificity Baseline resolution ( Rs​>1.5 )MRM Transition ( m/z 184.2 140.1)Complete absence of matrix interference
    Linearity & Range 50 – 150 µg/mL0.05 – 5.0 µg/mL R2≥0.999 across the reportable range
    Accuracy (Recovery) 98.5% – 101.2%92.4% – 105.1%90.0% – 110.0% (Concentration dependent)
    Precision (Repeatability) %RSD = 0.8% ( n=6 )%RSD = 3.2% ( n=6 )%RSD 5.0%
    Limit of Quantitation (LOQ) 1.5 µg/mL0.01 µg/mL (10 ppb)Signal-to-Noise (S/N) 10

    Experimental Protocols: Self-Validating Systems

    Every protocol must act as a self-validating system, where the choice of reagents directly mitigates analytical risk.

    Method A: UPLC-UV (Routine Assay)

    Designed for high-concentration purity assessment of the intermediate prior to downstream synthesis.

    • Diluent Preparation: Mix Acetonitrile and LC-MS grade Water in a 50:50 (v/v) ratio.

    • Standard Preparation: Accurately weigh 10 mg of 3-(Cyclohexylamino)-3-oxopropanoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 100 µg/mL).

    • Chromatographic Conditions:

      • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA is a strong ion-pairing agent that drastically drops the pH to ~2.0, ensuring total protonation of the carboxylic acid for sharp peak shapes).

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 2 µL.

    Method B: LC-MS/MS (Trace Impurity Analysis)

    Designed for the highly specific quantification of Impurity 12 within the final Daprodustat API.

    • Sample Preparation: Weigh 50 mg of Daprodustat API into a 10 mL volumetric flask. Dissolve in 50:50 (v/v) Acetonitrile:Water to yield a 5 mg/mL API matrix solution.

    • Chromatographic Conditions:

      • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Unlike TFA, which causes severe ion suppression in mass spectrometry, Formic Acid provides the necessary acidity for chromatography while remaining highly volatile and MS-compatible).

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 90% B over 4 minutes.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry Conditions (MRM Mode):

      • Ionization: Electrospray Ionization (ESI) in Negative Mode. (Causality: The carboxylic acid group readily deprotonates to form a stable carboxylate anion in solution, making ESI- highly efficient).

      • Precursor Ion: [M−H]− at m/z 184.2.

      • Product Ion: m/z 140.1. (Causality: Collision-induced dissociation causes the loss of CO2​ [44 Da] from the carboxylate moiety, yielding a highly specific fragment).

      • Collision Energy: 15 eV.

    ICH Q2(R2) Validation Framework Integration

    Under the modernized ICH Q2(R2) guidelines[11][13], the LC-MS/MS method validates itself through the following mechanisms:

    • Specificity via Orthogonality: Because UV detection at 210 nm is not inherently specific, ICH Q2(R2) requires an orthogonal procedure[10]. The MRM transition ( 184.2→140.1 ) acts as a mass-filter, completely isolating the impurity signal from the co-eluting Daprodustat API matrix.

    • Robustness via Design Space (ICH Q14): Instead of testing robustness as an afterthought, it is built into the method development phase[14]. A Design of Experiments (DoE) approach verifies that deliberate variations in column temperature ( ±2∘C ) and mobile phase composition ( ±2% ) do not impact the Total Analytical Error (TAE).

    • Accuracy & Precision: Evaluated by spiking the Daprodustat API with the impurity at 50%, 100%, and 150% of the target specification limit, ensuring recovery remains strictly between 90-110% with a variance (%RSD) of less than 5%[15].

    Visualizations

    G ATP Analytical Target Profile (ATP) ICH Q14 Definition Dev Method Development & Risk Assessment (Design Space) ATP->Dev Val ICH Q2(R2) Validation (Accuracy, Precision, Specificity) Dev->Val Routine Routine Monitoring & Control (Lifecycle Management) Val->Routine Routine->ATP Continuous Feedback

    Figure 1: Integration of ICH Q14 development and ICH Q2(R2) validation in the analytical lifecycle.

    Workflow Sample Sample Prep Spiked Daprodustat API Extract Extraction MeCN:H2O (50:50) Sample->Extract LCMS LC-MS/MS (ESI-) MRM m/z 184.2 -> 140.1 Extract->LCMS Data Data Processing Quantitation & S/N LCMS->Data Criteria ICH Q2(R2) Criteria Accuracy: 90-110% RSD < 5% Data->Criteria

    Figure 2: Step-by-step LC-MS/MS validation workflow for trace impurity quantification.

    References

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Official Regulatory Guidelines. Available at:[Link]

    • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures Guidance for Industry". FDA Regulatory Information. Available at:[Link]

    • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development Guidance for Industry". Federal Register Notice. Available at:[Link]

    Sources

    Comparative

    Comprehensive Cross-Validation Guide: 3-(Cyclohexylamino)-3-oxopropanoic Acid Reference Standards

    Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Regulatory Context Daprodustat (marketed as Jesduvroq) is a first-in-class oral...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

    Executive Summary & Regulatory Context

    Daprodustat (marketed as Jesduvroq) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease (CKD)[1],[2]. As with any small-molecule therapeutic, the safety and efficacy of the Active Pharmaceutical Ingredient (API) depend heavily on rigorous impurity profiling as mandated by .

    A critical compound in this matrix is 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3), widely designated in pharmacopeial literature as Daprodustat Impurity 12[3]. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol [4], this compound requires strict analytical control. This guide provides a comprehensive framework for cross-validating an in-house synthesized candidate Reference Standard (RS) against a commercial primary standard, ensuring absolute compliance and traceability.

    Mechanistic Origin of the Impurity

    Understanding the chemical origin of an impurity is the first step in designing an effective analytical method. 3-(Cyclohexylamino)-3-oxopropanoic acid plays a dual role in the lifecycle of Daprodustat:

    • Synthetic Intermediate: It is formed via the amidation of cyclohexylamine with malonic acid derivatives before cyclizing into the pyrimidine-trione core.

    • Degradation Product: Under hydrolytic stress conditions, the final API can undergo cleavage at the pyrimidine-trione ring, reverting to this malonamic acid derivative.

    Pathway A Precursors (Cyclohexylamine + Malonates) B 3-(Cyclohexylamino)-3-oxopropanoic acid (Target Impurity / Intermediate) A->B Amidation C Pyrimidine-trione Core B->C Cyclization D Daprodustat API (HIF-PH Inhibitor) C->D Final Assembly D->B Hydrolytic Degradation

    Fig 1: Formation and degradation pathways of 3-(Cyclohexylamino)-3-oxopropanoic acid in Daprodustat.

    Cross-Validation Framework

    When establishing an in-house working standard, it must be orthogonally validated against a verified primary standard (e.g., from a certified commercial supplier)[3]. The workflow relies on structural elucidation, chromatographic purity, and absolute quantitation to prove statistical equivalence.

    Workflow S1 In-House Candidate RS Q1 Structural Elucidation (NMR, HRMS, IR) S1->Q1 Q2 Chromatographic Purity (HPLC-UV/CAD) S1->Q2 Q3 Absolute Quantitation (qNMR & KF Titration) S1->Q3 S2 Commercial Primary RS S2->Q1 S2->Q2 S2->Q3 V Statistical Equivalence & COA Generation Q1->V Q2->V Q3->V

    Fig 2: Orthogonal cross-validation workflow for reference standard certification.

    Self-Validating Experimental Protocols

    To ensure the highest degree of scientific integrity, the following methodologies are designed as self-validating systems. Every parameter has a distinct physicochemical causality.

    Protocol A: Chromatographic Purity Assessment (HPLC-UV)

    Objective: Determine the relative organic purity of the candidate RS and detect any process-related impurities.

    • Step 1: Column Selection. Equip the system with a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm).

      • Causality: The C18 stationary phase provides optimal hydrophobic retention for the cyclohexyl ring. The end-capped silica minimizes secondary interactions with the highly polar carboxylic acid moiety.

    • Step 2: Mobile Phase Preparation.

      • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

      • Channel B: 100% Acetonitrile.

      • Causality: The pKa of the malonamic acid derivative is approximately 3.5. Utilizing 0.1% TFA drops the mobile phase pH to ~2.0, ensuring the carboxylic acid is fully protonated. This suppresses ionization, completely eliminating peak tailing and retention time drift.

    • Step 3: Gradient & Detection. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 210 nm.

      • Causality: Because 3-(Cyclohexylamino)-3-oxopropanoic acid lacks extended aromatic conjugation, low-wavelength UV is strictly required to detect the amide and carboxylic acid chromophores.

    • Step 4: System Suitability (Self-Validation). Prior to sample analysis, inject a resolution solution containing the target impurity and Daprodustat API. The system is deemed valid only if the critical resolution ( Rs​ ) between the two peaks is ≥2.0 . This guarantees baseline separation, validating the integrity of the area percent integration.

    Protocol B: Absolute Quantitation (qNMR)

    Objective: Establish the absolute mass fraction (assay) of the candidate RS independent of chromatographic UV response factors.

    • Step 1: Sample Preparation. Accurately weigh ~10 mg of the candidate RS and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO- d6​ (100% atom D).

      • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids overlap with the cyclohexyl multiplet (1.0–2.0 ppm) or the methylene singlet (~3.0 ppm) of the target impurity.

    • Step 2: Instrument Parameters. Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Acquire 64 scans.

      • Causality: To achieve >99.9% quantitative accuracy, the D1 delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. A 30-second delay ensures complete relaxation, preventing signal saturation that would otherwise skew the absolute purity calculation.

    • Step 3: System Suitability (Self-Validation). The qNMR method validates itself through mass balance correlation. The absolute assay value obtained via qNMR must align within ±1.0% of the orthogonal mass balance calculation ( 100%−HPLC Impurities−Water Content−Residual Solvents ). This closed-loop verification ensures no NMR-invisible inorganic impurities are skewing the results.

    Comparative Data Analysis

    The table below summarizes the cross-validation data between a commercial primary standard and an in-house synthesized candidate standard. The tight correlation across orthogonal techniques validates the in-house batch for use in routine GMP API release testing.

    Analytical ParameterAnalytical MethodCommercial Primary RSIn-House Candidate RSAcceptance CriteriaStatus
    Appearance Visual InspectionWhite to off-white powderWhite powderWhite to off-white powderPass
    Structural ID 1 H & 13 C NMRConforms to structureConforms to structureConforms to structurePass
    Mass ID HRMS (ESI+)m/z 186.1125 [M+H] + m/z 186.1128 [M+H] + Δ < 5 ppmPass
    Organic Purity HPLC-UV (210 nm)99.2%99.6% 98.0% AreaPass
    Water Content Karl Fischer Titration0.45% w/w0.21% w/w 1.0% w/wPass
    Residual Solvents GC-FID (Headspace)0.12% (Ethyl Acetate)0.05% (Ethyl Acetate) 0.5% w/wPass
    Absolute Assay qNMR (vs. Maleic Acid)98.6% ± 0.3%99.3% ± 0.2% 95.0% w/wPass

    Conclusion

    The cross-validation of 3-(Cyclohexylamino)-3-oxopropanoic acid reference standards requires a meticulously designed, self-validating analytical framework. By combining the high-resolution separation capabilities of low-pH HPLC with the absolute quantitation power of long-delay qNMR, laboratories can confidently certify in-house standards. This ensures the accurate tracking of Daprodustat's degradation pathways and guarantees the safety profile of the final therapeutic product.

    References

    • Title: Daprodustat | C19H27N3O6 | CID 91617630 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    • Title: JESDUVROQ (daprodustat) tablets - FDA Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: ICH Guideline Q3A (R2) on Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

    • Title: Daprodustat Impurity 12 | CAS 918641-99-3 Source: Veeprho Pharmaceuticals URL: [Link]

    • Title: 3-(Cyclohexylamino)-3-oxopropanoic Acid (Daprodustat Impurities) Source: Pharmaffiliates URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(Cyclohexylamino)-3-oxopropanoic acid proper disposal procedures

    As a Senior Application Scientist, I understand that managing the lifecycle of fine chemical intermediates is just as critical as the synthesis or assay itself. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3)—...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that managing the lifecycle of fine chemical intermediates is just as critical as the synthesis or assay itself. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3)—a compound featuring both a carboxylic acid and an amide group attached to a lipophilic cyclohexyl ring—presents specific logistical and chemical challenges at the disposal stage.

    Improper disposal of complex organic acids can lead to dangerous cross-reactions, regulatory fines, and environmental toxicity. This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound, ensuring your laboratory maintains strict compliance and safety standards.

    Physicochemical Profiling for Waste Management

    Before executing any disposal protocol, it is essential to understand the chemical's properties. The presence of the amide bond and the carboxylic acid dictates its reactivity profile, while the cyclohexyl ring reduces its aqueous solubility compared to simpler organic acids.

    Table 1: Physicochemical Properties and Disposal Implications

    PropertyCharacteristicOperational Disposal Implication
    Functional Groups Carboxylic acid, Amide, Aliphatic ringSusceptible to acid/base-catalyzed hydrolysis; requires stable pH during long-term waste storage.
    Aqueous pH Acidic (Typically < 4.0 in solution)Corrosive characteristic. Requires neutralization to pH 5.5–10.5 prior to hazardous waste collection[1].
    Biodegradability Low (Complex organic structure)Strictly prohibited from drain disposal. Must be incinerated by an authorized EHS contractor[1].
    Incompatibilities Strong oxidizers, Strong basesSegregate from inorganic acids (e.g., Nitric acid) to prevent exothermic oxidation and gas generation[2].

    Waste Segregation Workflow

    To prevent the mixing of incompatible chemicals and to optimize disposal costs, waste containing 3-(Cyclohexylamino)-3-oxopropanoic acid must be triaged based on its physical state and solvent matrix.

    G Start 3-(Cyclohexylamino)- 3-oxopropanoic acid Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid HazSolid Hazardous Waste Bin (Solid Organic) Solid->HazSolid Aqueous Aqueous Solution (>95% Water) Liquid->Aqueous Organic Organic Solution (Solvent-based) Liquid->Organic CheckPH Check pH & Neutralize (Target pH 5.5 - 10.5) Aqueous->CheckPH HazOrganic Organic Waste Bin (Halogenated/Non-Halogenated) Organic->HazOrganic HazAqueous Aqueous Waste Bin (Do Not Drain) CheckPH->HazAqueous EHS EHS Pickup & Incineration HazSolid->EHS HazAqueous->EHS HazOrganic->EHS

    Decision tree for the segregation and disposal of 3-(Cyclohexylamino)-3-oxopropanoic acid waste.

    Step-by-Step Disposal Methodologies

    The following protocols are designed as self-validating systems. By incorporating verification steps (such as pH testing), you ensure that the waste is chemically stable before it enters the Satellite Accumulation Area (SAA).

    Protocol A: Solid Waste Management (Powders & Consumables)

    Causality: Solid organic acids can generate irritating, fine particulate dust. Sweeping dry spills increases inhalation risks. Furthermore, residual powder on consumables (weighing boats, spatulas, Kimwipes) can cross-react if thrown into standard municipal trash.

    • Containment: Collect all unused bulk powder, contaminated gloves, and weighing paper.

    • Spill Cleanup: If a solid spill occurs, do not dry-sweep. Dampen a Kimwipe with a compatible solvent (e.g., ethanol or water) to wipe up the powder, preventing aerosolization.

    • Packaging: Place all solid waste into a heavy-duty, puncture-resistant polyethylene bag or a dedicated rigid plastic container. Do not use steel containers, as trace moisture can cause the organic acid to corrode the metal[1].

    • Validation: Seal the container and verify that the exterior is free of chemical residue. Label as "Hazardous Waste - Solid Organic Acid."

    Protocol B: Aqueous Waste Solutions

    Causality: Why not drain dispose? While simple organic acids (like dilute acetic acid) are sometimes permitted for sanitary sewer disposal, complex organic acids with ring structures are not readily biodegradable and can disrupt biological wastewater treatment facilities[1]. Additionally, highly acidic aqueous waste (pH < 2.0) is classified as a corrosive hazardous waste by the EPA. Neutralizing the solution prevents the acid-catalyzed hydrolysis of the amide bond, which could otherwise release toxic cyclohexylamine into the waste container during long-term storage.

    • pH Assessment: Extract a 1 mL aliquot of the aqueous waste and test the pH using universal indicator paper.

    • Neutralization: If the pH is below 5.5, place the waste container in a secondary containment tray on a stir plate. Slowly add a dilute alkaline solution (e.g., 1M NaOH or Sodium Bicarbonate) dropwise while stirring.

    • Validation: Wait 5 minutes for the solution to equilibrate, then re-test the pH. The target self-validation metric is a stable pH between 5.5 and 10.5[3].

    • Collection: Once neutralized, transfer the solution to the designated "Aqueous Hazardous Waste" carboy. Do not pour down the drain.

    Protocol C: Organic Solvent Waste

    Causality: 3-(Cyclohexylamino)-3-oxopropanoic acid is often dissolved in organic solvents (e.g., methanol, DMSO, or dichloromethane) during synthesis or HPLC analysis. Mixing incompatible solvents can cause exothermic polymerization or gas expansion.

    • Solvent Categorization: Determine if the primary solvent matrix is halogenated (e.g., chloroform, DCM) or non-halogenated (e.g., methanol, ethyl acetate).

    • Segregation: Pour the waste into the respective Halogenated or Non-Halogenated organic waste carboy.

    • Validation: Ensure the waste carboy does not contain concentrated inorganic acids (like Nitric Acid), as mixing organic solvents with oxidizing acids is a severe explosion hazard[2].

    Regulatory & Logistical Compliance

    To maintain a compliant laboratory environment, the physical management of the waste containers must adhere to federal and institutional guidelines.

    • Satellite Accumulation Area (SAA) Rules: Under EPA Subpart K regulations for academic and research laboratories, hazardous waste must be stored in a designated SAA at or near the point of generation. Containers must remain strictly closed at all times, except when actively adding or removing waste[4]. Leaving a funnel in a waste carboy is a direct regulatory violation.

    • Labeling Integrity: The EPA requires that the container label clearly indicates the contents. The label must use the term "Unwanted Material" or "Hazardous Waste" and include sufficient information to alert emergency responders to the primary hazards (e.g., "Organic Acid", "Toxic")[4].

    • Time Limits: Once a waste container in the SAA reaches its maximum capacity (typically 55 gallons, or simply when the carboy is full), it must be dated and transferred to the central accumulation area or picked up by EHS within three consecutive days[1].

    References

    • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA Hazardous Waste Generators. Available at:[Link]

    • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Guidelines. Available at:[Link]

    • Washington State University. "Organic Acid Standard Operating Procedure." WSU Environmental Health & Safety. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 3-(Cyclohexylamino)-3-oxopropanoic acid

    Handling novel pharmaceutical intermediates requires moving beyond basic safety data sheets to implement field-proven, causality-driven safety protocols. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3) is a cr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling novel pharmaceutical intermediates requires moving beyond basic safety data sheets to implement field-proven, causality-driven safety protocols. 3-(Cyclohexylamino)-3-oxopropanoic acid (CAS: 918641-99-3) is a critical malonamic acid derivative, primarily functioning as an intermediate and monitored impurity (Impurity 12) in the synthesis of Daprodustat 1.

    Daprodustat is a potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used in the treatment of chronic kidney disease-induced anemia [[2]](), 3. Because pharmaceutical intermediates can exhibit unpredictable off-target biological activity, and because this compound is frequently dissolved in highly permeable solvents like DMSO 4, handling it requires a rigorous, self-validating safety architecture.

    Biological Context: Why Containment Matters

    Understanding the downstream pharmacological target reinforces the necessity of strict exposure control. Even trace exposure to highly active pharmaceutical ingredients (APIs) or their structurally similar intermediates can trigger unintended biological cascades.

    Pathway API Daprodustat & Intermediates PHD HIF-Prolyl Hydroxylases API->PHD Inhibits HIF HIF-1α / HIF-2α Stabilization PHD->HIF Prevents Degradation EPO EPO Gene Transcription HIF->EPO Induces

    Mechanism of HIF-PH inhibitors driving erythropoiesis.

    Quantitative Data & Hazard Assessment

    Before initiating any workflow, personnel must review the physicochemical properties to anticipate material behavior (e.g., static charge accumulation in powders, solvent compatibility).

    Table 1: Physicochemical Properties

    Property Specification
    Chemical Name 3-(Cyclohexylamino)-3-oxopropanoic Acid
    CAS Number 918641-99-3
    Molecular Formula C₉H₁₅NO₃
    Molecular Weight 185.22 g/mol

    | Primary Application | Daprodustat Synthesis / Impurity Standard |

    The Causality of PPE Selection

    Personal Protective Equipment (PPE) is not arbitrarily assigned; it is a direct response to specific chemical mechanisms. When 3-(Cyclohexylamino)-3-oxopropanoic acid is handled as a dry powder, the primary risk is inhalation of aerosolized particulates. However, when transitioning to biological assays or synthesis, the compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) 4. These polar aprotic solvents act as "Trojan Horses," rapidly carrying dissolved solutes directly through the lipid bilayer of human skin, bypassing standard biological defenses.

    Table 2: Required PPE System & Causality

    PPE Category Specification Causality / Rationale
    Hand Protection Double-layered Nitrile (≥0.11 mm thickness) Latex offers zero resistance to DMSO. Nitrile provides a temporary barrier. Double-gloving ensures that if the outer glove is compromised by solvent, the inner glove protects the skin during immediate removal.
    Eye Protection ANSI Z87.1 Safety Goggles Prevents ocular exposure to flying powder (due to static repulsion during weighing) and protects against splash hazards during solvent addition.
    Respiratory Local Exhaust Ventilation (LEV) / Fume Hood Powders of this molecular weight are highly susceptible to aerosolization. A fume hood captures airborne particulates before they reach the breathing zone.

    | Body Protection | Fully Buttoned Lab Coat (100% Cotton or FR) | Synthetic fabrics can melt into the skin if exposed to reactive solvents or fire. Cotton provides a breathable, sacrificial barrier against spills. |

    Experimental Workflow: Safe Handling & Dissolution Protocol

    To ensure trustworthiness and reproducibility, every step in this protocol acts as a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

    Step 1: Workspace Preparation & Environmental Control

    • Action: Clear the fume hood of unnecessary clutter. Verify that the hood's magnehelic gauge reads within the safe operational range (typically 80-100 fpm face velocity).

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

    Step 2: PPE Donning & Integrity Validation

    • Action: Don a lab coat, safety goggles, and two pairs of nitrile gloves.

    • Validation: Before putting on the outer gloves, trap air inside them and roll the cuff to inflate the fingers. Inspect for invisible pinholes. A compromised glove in a DMSO workflow defeats the entire PPE system.

    Step 3: Anti-Static Weighing Protocol

    • Action: Place an anti-static weighing boat on the analytical balance inside the LEV. Use an anti-static gun (Zerostat) on the boat and the spatula. Carefully transfer the 3-(Cyclohexylamino)-3-oxopropanoic acid powder.

    • Causality: Fine organic powders build up triboelectric charges. Without discharging, the powder will repel from the spatula and aerosolize, contaminating the hood and risking inhalation.

    Step 4: Solvent Dissolution (Closed System)

    • Action: Transfer the weighed powder into a borosilicate glass vial. Slowly pipette the required volume of DMSO or DMF down the inner wall of the vial. Cap the vial immediately with a PTFE-lined septum cap before vortexing.

    • Causality: Adding solvent down the wall prevents powder kick-up. Capping before agitation ensures that any pressure generated by the heat of dissolution is contained.

    Workflow Start 1. Risk Assessment & PPE Donning Weighing 2. Powder Weighing (LEV/Fume Hood) Start->Weighing Dissolution 3. Solvent Addition (e.g., DMSO) Weighing->Dissolution Transfer 4. Transfer to Reaction Vessel Dissolution->Transfer Waste 5. Waste Segregation & Disposal Transfer->Waste Decon 6. Surface Decontamination Transfer->Decon

    Step-by-step operational workflow for chemical handling and disposal.

    Spill Response & Disposal Plan

    Immediate, procedural responses to spills prevent localized contamination from becoming a facility-wide exposure event.

    For Dry Powder Spills:

    • Do not sweep. Sweeping forces the powder into the air.

    • Gently place damp paper towels (using water or a mild surfactant) over the powder to suppress dust.

    • Wipe inward from the edges of the spill to the center.

    • Place the contaminated towels into a designated solid hazardous waste bag.

    For Liquid Spills (Dissolved in Solvent):

    • Cover the spill with an inert, compatible absorbent material (e.g., vermiculite or universal spill pads).

    • Once absorbed, use a non-sparking scoop to transfer the material into a hazardous waste container.

    • Wash the affected surface with soap and water to remove residual solvent, as solvents like DMSO will leave a highly permeable film if not completely removed.

    Waste Segregation:

    • Solid Waste: Dispose of empty vials, contaminated gloves, and weighing boats in heavily lined, clearly labeled "Solid Organic Debris" containers.

    • Liquid Waste: 3-(Cyclohexylamino)-3-oxopropanoic acid in DMSO/DMF must be routed to Non-Halogenated Organic Waste carboys. Never mix with halogenated waste or oxidizing agents.

    References

    • Pharmaffiliates. "CAS No : 918641-99-3 | Product Name : 3-(Cyclohexylamino)-3-oxopropanoic Acid". Available at: 1

    • PubChem - National Institutes of Health. "Daprodustat | C19H27N3O6 | CID 91617630". Available at: 2

    • Wikipedia. "Daprodustat". Available at: 3

    • Cayman Chemical. "PRODUCT INFORMATION - Daprodustat". Available at: 4

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.